Quizalofop-P-ethyl is a post-emergence herbicide from the aryloxyphenoxypropionate ("FOP") family. It is classified as a Group 1 herbicide by the Herbicide Resistance Action Committee (HRAC) and belongs to the WSSA MoA class 1 [1] [2]. Its mode of action involves a series of specific biochemical and physiological events.
The diagram below illustrates the core sequence of this compound-ethyl's action.
Figure 1: The sequential process of this compound-ethyl's herbicidal activity, from application to plant death.
The process begins when the herbicide is applied as a proherbicide (ester form) and is absorbed by the foliage. Inside the plant, it is rapidly converted into its active acid form, this compound [3]. This active form is then translocated to the meristematic tissues, where it binds to the carboxyl transferase (CT) domain of the plasticic ACCase enzyme [3].
ACCase is a key enzyme that catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [3]. By inhibiting ACCase, this compound halts the production of malonyl-CoA, thereby disrupting the synthesis of fatty acids. Fatty acids are essential building blocks for the lipids needed to construct new cell membranes, particularly in rapidly growing tissues. The inhibition leads to a cascade of effects, including increased cellular membrane permeability, leakage of metabolites, and ultimately the death of the plant [4].
The selectivity of this compound-ethyl between grasses and broadleaf plants stems from a fundamental difference in their ACCase enzymes. Grasses possess a eukaryotic, multifunctional form of ACCase in their plastids that is highly sensitive to inhibition by "FOP" herbicides. In contrast, broadleaf plants have a prokaryotic, multi-subunit form of ACCase that is not affected by these herbicides, granting them natural tolerance [5].
Resistance to quizalofop and other ACCase inhibitors primarily evolves through two mechanisms: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR) [6] [7].
TSR involves mutations in the gene encoding the ACCase enzyme, leading to an altered target site that reduces the herbicide's binding affinity. These are often single nucleotide polymorphisms (SNPs) that cause amino acid substitutions at critical positions within the CT domain [6]. The following table summarizes key known mutations.
Table 1: Documented target-site mutations conferring resistance to ACCase inhibitors, including quizalofop.
| Amino Acid Substitution | Weed Species | Resistance Profile |
|---|---|---|
| Ala-2004-Val | Wheat (Triticum aestivum), Black-grass (Alopecurus myosuroides) | Confers high-level resistance to quizalofop, but can confer negative cross-resistance (increased sensitivity) to haloxyfop [3]. |
| Asp-2078-Gly | Asia minor bluegrass (Polypogon fugax) | Confers cross-resistance to multiple ACCase inhibitors, including quizalofop, haloxyfop, fenoxaprop, and pinoxaden [7]. |
| Ile-2041-Asn | Asia minor bluegrass (Polypogon fugax) | Confers resistance to APP herbicides ("FOPs") but not to CHD ("DIMs") or DEN herbicides [7]. |
| Trp-1999-Ser | Asia minor bluegrass (Polypogon fugax) | Implicated in high-level resistance to fenoxaprop and pinoxaden [7]. |
The Ala-2004-Val mutation is a well-studied example. Biochemical and structural modeling studies have shown that substituting the small alanine residue with the larger valine causes a steric hindrance within the herbicide-binding pocket. This reduces the binding affinity for quizalofop, making the enzyme 39.4-fold more resistant in vitro [3]. Intriguingly, this same mutation can simultaneously make the plant more sensitive to other herbicides like haloxyfop, a phenomenon known as negative cross-resistance [3].
NTSR mechanisms reduce the amount of active herbicide that reaches the target site. This can include:
NTSR is particularly concerning as it can confer resistance to multiple herbicides with different sites of action, a phenomenon known as multiple resistance [6].
For researchers investigating this compound-ethyl, the following experimental approaches are critical.
This protocol determines the resistance level (GR₅₀) of a plant population in a greenhouse setting.
This biochemical assay measures the direct effect of the herbicide on the ACCase enzyme (I₅₀).
This protocol identifies known resistance-conferring SNPs in the ACCase gene.
The intense selection pressure from this compound-ethyl and other ACCase inhibitors has led to the evolution of sophisticated resistance mechanisms in weeds. The following table quantifies the resistance levels associated with a specific mutation.
Table 2: Resistance factors for the A2004V mutation in wheat ACCase, comparing whole-plant and enzyme-level effects.
| Genotype | Whole-Plant Resistance (GR₅₀) | In Vitro Enzyme Resistance (I₅₀) | | :--- | :--- | :--- | | Wildtype (Susceptible) | 7.13 g ae ha⁻¹ | 0.486 µM | | Homozygous mutation in one genome | 7.0-fold | 3.8-fold | | Homozygous mutation in two genomes | 68.0-fold | 39.4-fold | | Data compiled from Scientific Reports volume 12, Article number: 679 (2022) [3] |
Key challenges and future directions include:
Quizalofop-P-ethyl (QPE) is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) family. It is specifically designed for controlling grass weeds in broad-leaved crops through inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis [1] [2]. The "P" designation indicates that it consists of the biologically active R-(+) enantiomer, which demonstrates significantly greater herbicidal activity compared to the racemic mixture [2]. This enantioselectivity is critical both for efficacy and environmental behavior, as degradation rates often differ between enantiomers.
This compound-ethyl functions as a systemic herbicide that is absorbed through leaf surfaces and translocated throughout the plant via both xylem and phloem tissues. It accumulates in meristematic tissues where it disrupts lipid biosynthesis, ultimately leading to growth inhibition and plant death [3]. This translocation property makes it particularly effective against perennial grasses that regenerate from root systems, as the herbicide reaches these underground structures. The compound is used in numerous agricultural systems worldwide, including applications in sugarbeet, potatoes, soybeans, oilseed rape, and various vegetable crops [2] [4].
Table 1: Chemical Identifiers and Basic Properties of this compound-ethyl
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate | [2] |
| CAS Registry No. | 100646-51-3 | [2] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ | [2] |
| Molar Mass | 372.81 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 75.0°C | [2] |
| Vapor Pressure | 0.000011 mPa @ 20°C | [4] |
This compound-ethyl undergoes relatively rapid transformation in soil environments, with its primary metabolic pathway involving hydrolysis to quizalofop-acid (also referred to as this compound). This conversion occurs through enzymatic cleavage by soil microorganisms and chemical hydrolysis, resulting in the removal of the ethyl ester group [3]. The half-life of this compound-ethyl in typical agricultural soils is approximately 60 days under standard conditions [1] [4]. However, degradation kinetics are significantly influenced by soil properties and environmental factors.
Research has demonstrated that degradation occurs more slowly in railway track soils compared to agricultural soils, with half-lives differing by a factor of 1.4-26 depending on the specific compound and soil characteristics [5]. Railway soils typically contain lower organic carbon content and different microbial communities than agricultural soils, which explains the prolonged persistence. The degradation of this compound-ethyl follows first-order kinetics, with the formation of quizalofop-acid as the primary metabolite, followed by further transformation to hydroxylated compounds including 3-OH-quizalofop-acid and 3-OH-CQO [5].
Table 2: Soil Degradation Parameters for this compound-ethyl and Metabolites
| Compound | DT₅₀ in Agricultural Soils (days) | DT₅₀ in Railway Soils (days) | Koc (mL/g) | Reference |
|---|---|---|---|---|
| This compound-ethyl | ~60 | 84-126 | 510 | [1] [5] [4] |
| Quizalofop-acid | 7-21 | 30-58 | 108-350 | [5] |
| 2,3-Dihydroxyquinoxaline | - | 19-33 | - | [5] |
The degradation of this compound-ethyl follows a complex pathway involving both biotic and abiotic processes:
Primary hydrolysis: this compound-ethyl is rapidly hydrolyzed to quizalofop-acid (this compound) via ester cleavage [3]. This reaction is catalyzed by esterases produced by soil microorganisms such as Pseudomonas sp. strain J-2, which possesses a specific QPE hydrolase esterase (QpeH) with high catalytic efficiency (Kₘ = 41.3 ± 3.6 μM, K꜀ₐₜ = 127.3 ± 4.5 s⁻¹) [3].
Further degradation: Quizalofop-acid undergoes subsequent transformations including hydroxylation at the quinoxaline ring to form 3-OH-quizalofop-acid, followed by cleavage to form 3-OH-CQO (6-chloro-3-hydroxyquinoxalin-2-ol) and ultimately 2,3-dihydroxyquinoxaline [5].
Ring opening: The quinoxaline ring structure eventually undergoes cleavage, leading to the formation of simpler organic compounds that enter general metabolic pathways [6].
The following diagram illustrates the major degradation pathways of this compound-ethyl in the environment:
Major degradation pathways of this compound-ethyl in the environment. The transformation involves sequential hydrolysis, hydroxylation, and ring cleavage processes leading to complete mineralization.
This compound-ethyl exhibits low mobility in soil environments due to its relatively high adsorption coefficient (Koc values ranging from 510 in typical agricultural soils to 108-350 for its acid metabolite) [5] [4]. The compound is classified as "moderately to strongly sorbed" in soils, which significantly reduces its leaching potential to groundwater. However, the acid metabolite demonstrates greater mobility than the parent compound, requiring careful monitoring in vulnerable environments [5].
The soil adsorption of this compound-ethyl correlates strongly with organic carbon content, with higher sorption observed in soils with greater organic matter. In railway track soils characterized by low organic carbon content (0.2-0.6%), sorption coefficients were 3-19 times lower than in typical agricultural soils, indicating enhanced mobility in these specific environments [5]. This finding has important implications for the compound's use in non-agricultural settings where subsurface conditions may differ significantly from typical agricultural soils.
In aquatic systems, this compound-ethyl and its commercial products demonstrate medium to high persistence, with dissipation half-lives (DT₅₀) exceeding 15 days for most analytes [7]. The transformation occurs primarily through photodegradation and hydrolysis, with metabolites typically appearing within 7 days of application. Photodegradation studies have shown that the process is influenced by water pH, with the highest degradation rates observed at pH 4 compared to neutral or alkaline conditions [8].
The presence of certain ions in water affects photodegradation kinetics. For example, nitrate ions at concentrations of 4 mmol/L significantly increase the degradation half-life of related compounds like propaquizafop, while Fe³⁺ exhibits varying inhibitory effects depending on concentration [8]. Other metal ions including Cu²⁺, Cd²⁺, Mn²⁺, Zn²⁺, and Ni²⁺ demonstrate concentration-dependent inhibition of photodegradation, with higher concentrations resulting in stronger inhibitory effects [8].
Advanced analytical methods have been developed to quantify this compound-ethyl and its metabolites in environmental matrices. For soil and sediment samples, the European version of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is typically employed using acetone or acetonitrile as extraction solvents [6]. The procedure involves:
For water samples, Solid Phase Extraction (SPE) using Oasis HLB cartridges or strata X cartridges has proven effective. The protocol typically involves:
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for determining this compound-ethyl and its metabolites [6]. Recent advances incorporate high-resolution mass spectrometry (HRMS) using Orbitrap technology, which enables both target analysis and non-target screening of transformation products [6] [7].
Table 3: Optimal LC-MS Parameters for this compound-ethyl Analysis
| Parameter | Setting | Alternative Options | Reference |
|---|---|---|---|
| Column | C18 reverse phase (150 mm × 4.6 mm × 5 μm) | HILIC + C18 combination | [6] [7] |
| Mobile Phase | Methanol: water (80:20 v/v) | Acetonitrile: ammonium formate | [3] |
| Flow Rate | 0.6 mL min⁻¹ | 0.3-0.8 mL min⁻¹ | [3] |
| Ionization Mode | Positive ESI for QPE, Negative for metabolites | APCI for some metabolites | [6] |
| Detection | UV @ 236 nm or MS/MS | HRMS (Orbitrap) | [3] |
The analytical workflow for comprehensive screening of this compound-ethyl and its transformation products involves multiple stages as illustrated below:
Comprehensive analytical workflow for this compound-ethyl and transformation products. The method combines targeted, retrospective, and non-target screening approaches for complete compound identification.
Properly validated methods for this compound-ethyl analysis typically demonstrate:
This compound-ethyl demonstrates selective toxicity across different organism groups, with particular sensitivity observed in aquatic organisms. The compound is classified as highly to very highly toxic to fish, with 96-hour LC₅₀ values of 10.7 mg/L in rainbow trout and 0.46 to 2.8 mg/L in bluegill sunfish [4]. This aquatic toxicity necessitates careful management to prevent contamination of surface waters.
In contrast, the herbicide exhibits low toxicity to birds and bees. The 8-day dietary LC₅₀ is greater than 5000 ppm in bobwhite quail and mallard ducks, while the 48-hour contact LD₅₀ for bees exceeds 100 μg/bee [4]. Mammalian toxicity is also relatively low, with oral LD₅₀ values in rats ranging from 1182 to 1670 mg/kg, placing the compound in EPA toxicity class III (slightly toxic) [4].
The ecotoxicological profile of this compound-ethyl metabolites differs from the parent compound, with quizalofop-acid demonstrating higher mobility in soil environments and potentially greater risk of groundwater contamination [5]. However, the available data indicate no significant carcinogenic, teratogenic, or mutagenic effects in mammalian studies [4].
This compound-ethyl is approved for use in the European Union under Regulation (EC) No 1107/2009, with approval valid until February 28, 2027 [2]. The dossier rapporteurs for the EU assessment were Finland and Sweden, and the compound is not currently identified as a Candidate for Substitution. The herbicide is also registered for use in other regions including Australia and Morocco [1] [2].
In the United States, this compound-ethyl is classified as a General Use Pesticide (GUP) with toxicity class III (slightly toxic) [4]. End-use products require the signal word "CAUTION" on product labels. The compound is not listed under international conventions such as the Stockholm Convention or Rotterdam Convention, though it is monitored under the OSPAR convention for marine pollutant protection [2].
The HRAC (Herbicide Resistance Action Committee) classification for this compound-ethyl is Group A, while the WSSA (Weed Science Society of America) classification is Group 1. Both designations indicate inhibition of acetyl-CoA carboxylase (ACCase) as the primary mode of action [2]. Resistance to AOPP herbicides has been documented in some grass weed species, including Bromus rigidus, emphasizing the importance of resistance management strategies when incorporating this herbicide into weed control programs [2].
This compound-ethyl represents an important tool for selective grass control in broad-leaved crops, with a well-characterized environmental profile. The compound demonstrates moderate persistence in soil systems (half-life ~60 days) with low leaching potential due to strong sorption to organic matter. Its transformation follows a defined pathway through quizalofop-acid to hydroxylated metabolites and eventual mineralization.
The data for Quizalofop-P refers to the free acid form, while this compound-ethyl and this compound-tefuryl are ester derivatives that function as herbicides. Their properties differ significantly due to their chemical structures.
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Water Solubility (at 20°C, mg/L) | Octanol-Water Partition Coefficient (Log P) | Data Source & Notes |
|---|---|---|---|---|---|
| This compound (Acid) [1] | C₁₇H₁₃ClN₂O₄ | 344.79 | 1000 (at pH 7) | 2.22 (at pH 7); 3.7 (at pH 2-3) | EU regulatory data; A metabolite in soil [1]. |
| This compound-ethyl [2] | C₁₉H₁₇ClN₂O₄ | 372.81 | 0.61 | 4.61 | EU regulatory data; The active herbicidal product [2]. |
| This compound-tefuryl [3] | C₂₂H₂₁ClN₂O₅ | 428.89 | 0.708 | 4.32 | EU regulatory data; The active herbicidal product [3]. |
The following methodologies outline how the key parameters for these compounds are typically determined.
Advanced detection methods are crucial for studying the environmental fate of these herbicides. The following diagram illustrates a novel, highly sensitive detection workflow for this compound-ethyl, as described in recent research.
Figure: Workflow for detecting this compound-ethyl using a 'turn-on' fluorescent probe. This method offers high sensitivity and selectivity for environmental and food samples [5].
The core difference lies in their ester groups, which influence their physical and chemical properties.
| Property | Quizalofop-P-ethyl | This compound-tefuryl |
|---|---|---|
| IUPAC Name | Ethyl (R)-2-[4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy]propanoate [1] | (RS)-tetrahydrofurfuryl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate [2] |
| CAS Number | 76578-14-8 [1] | 200509-41-7 [3] [2] |
| Molecular Formula | C₁₉H₁₇ClN₂O₄ [1] | C₂₂H₂₁ClN₂O₅ [3] [2] |
| Molecular Weight | 372.80 g/mol [1] | 428.87 g/mol [3] [2] |
| Physical State | Information not specific in sources | White solid (pure), orange waxy solid (technical material) [2] |
| Melting Point | Information not available in sources | 58.3 °C [2] |
| Water Solubility (at 20°C, pH 7) | Information not available in sources | 0.708 mg/L (Low) [2] |
| Octanol-Water Partition Coefficient (Log P) | Information not available in sources | 4.32 [2] |
Both compounds are subject to ongoing regulatory review, particularly in the European Union.
| Aspect | This compound-ethyl | This compound-tefuryl |
|---|---|---|
| Regulatory Context | Assessed with other variants; confirmatory data gaps for plant commodities not addressed as of 2024 [4] | Assessed with other variants; confirmatory data for animal commodities partially addressed in 2024 [4] |
| Example Uses | Control of grass weeds in broadleaf crops (e.g., soybeans, vegetables) [5] [6] | Control of grass weeds in broadleaf crops (e.g., sugarbeet, oilseed rape, sunflowers) [2] |
| Example Products | Information not available in sources | Panarex, Pantera [2] |
| EU Approval Status | Included in assessment; data gaps remain [4] | Approved until 28 February 2027 [2] |
Quizalofop herbicides share a common degradation pathway, hydrolyzing into the same active acid metabolite.
Common degradation pathway of this compound-ethyl and this compound-tefuryl
| Parameter | This compound-ethyl | This compound-tefuryl |
|---|---|---|
| Primary Metabolite | Quizalofop acid (QA) [5] | Quizalofop acid (QA) (implied by shared pathway) |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor [6] | Acetyl CoA carboxylase (ACCase) inhibitor [2] |
| Persistence in Water (DT₅₀) | Ranges from 10 to 70 days for commercial products [7] | Ranges from 10 to 70 days for commercial products [7] |
| Key Degradation Metabolites | CHHQ, CHQ, PPA [7] | CHHQ, CHQ, PPA [7] |
| Biodegradation | Microbial degradation by specific strains (e.g., Pseudomonas sp. J-2) [5] | Information not available in sources |
The shared properties and degradation pathways of these herbicides lead to several key R&D considerations:
The involves a clear sequence of breakdown steps. The following diagram illustrates the primary metabolic pathway, from the parent esters to the final metabolites.
Diagram of the primary hydrolysis and degradation pathway of this compound esters in the environment and plants.
To study this pathway, robust analytical methods are required to extract, separate, and identify the compounds.
Sample Preparation and Extraction
Instrumental Analysis and Metabolite Identification
Experimental workflow for analyzing this compound esters and metabolites in water.
Understanding the persistence of these compounds is crucial for environmental risk assessment. The following table summarizes half-life (DT50) data in water, which measures how long it takes for 50% of the compound to degrade.
| Compound | DT50 in Water (Lab) | Experimental Conditions & Key Metabolites |
|---|---|---|
| This compound-ethyl [2] | > 15 days | Metabolites This compound, CHQ, and PPA were detected after 7 days. |
| Propaquizafop [2] | > 15 days | Shows medium to high persistence in water. |
| This compound-tefuryl [2] | ~ 9 days | The least persistent of the three main esters under study conditions. |
The hydrolysis of these esters is significantly accelerated by specific microbial enzymes, which have been isolated and studied in detail.
Quizalofop-P-ethyl (QpE) is a widely used post-emergence aryloxyphenoxypropionate (AOPP) herbicide that selectively controls grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). [1] Upon environmental release and in biological systems, QpE undergoes rapid transformation into several metabolites, primarily quizalofop-acid and 3-OH-quizalofop-acid, which exhibit distinct environmental behaviors and toxicological profiles. Recent research indicates that QpE possesses previously unsuspected obesogenic properties by inducing adipogenesis in 3T3-L1 adipocytes, potentially via PPARγ-mediated pathways. [2] This whitepaper consolidates advanced technical data on the chemical properties, environmental fate, analytical methodologies, and biological activities of QpE and its key metabolites to support ongoing research and risk assessment.
This compound-ethyl is the phytologically active enantiomer of quizalofop-ethyl. [1] It is a systemic herbicide absorbed through leaves and rapidly translocated to roots and growing points of plants, with minimal residual soil activity. [1]
The major transformation products of QpE and their characteristics are summarized in the table below.
Table 1: Characteristics of this compound-ethyl and Its Major Metabolites
| Compound | Chemical Formula | Molar Mass (g/mol) | IUPAC Name | Key Properties |
|---|---|---|---|---|
| This compound-ethyl | C₁₉H₁₇ClN₂O₄ | 372.8 | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid, ethyl ester | ACCase inhibitor; systemic herbicide [1] |
| Quizalofop-acid | C₁₇H₁₃ClN₂O₄ | 344.75 | (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid | Primary soil metabolite; higher toxicity than parent compound to earthworms [3] |
| 3-OH-quizalofop-acid | C₁₇H₁₃ClN₂O₅ | 360.75 | (R)-2-[4-(6-chloro-3-hydroxyquinoxalin-2-yloxy)phenoxy]propionic acid | Major soil & sediment metabolite; non-herbicidal [4] |
This compound-ethyl undergoes a sequential transformation pathway in the environment, primarily through hydrolysis and hydroxylation.
Figure 1: Metabolic pathway of this compound-ethyl in the environment, showing major transformation products and key degradation kinetics data for 3-OH-quizalofop-acid. [5] [4] [6]
The degradation kinetics vary significantly between soil types. In railway track materials (low organic carbon), degradation is slower and compound mobility is higher compared to agricultural soils. [5] The half-lives of this compound-ethyl and its metabolites are substantially longer in railway soils. [5]
Sorption coefficients determine the leaching potential of these compounds to groundwater. The following table summarizes the mobility characteristics.
Table 2: Sorption and Mobility Parameters of this compound-ethyl and Metabolites
| Compound | Kd (mL/g) | Koc (mL/g) | Mobility Classification | Leaching Potential | | :--- | :--- | :--- | :--- | :--- | | This compound-ethyl | Data not available in search results | Low (based on agricultural soil data) [5] | Low (in agricultural soils) [5] | | Quizalofop-acid | Data not available in search results | Moderately mobile (in railway soils) [5] | High (in railway soils) [5] | | 3-OH-quizalofop-acid | 3.77 [4] | 148.7 [4] | Moderately mobile [4] | Moderate |
Method Overview: An enantioselective high-performance liquid chromatography (HPLC) method was developed to separate and analyze the enantiomers of quizalofop-ethyl and its acid metabolite. [3]
Detailed Protocol:
Key Findings:
Experimental Design for Railway Track Soils: [5]
Methodology for Obesogenicity Assessment: [2]
Key Results:
This compound-ethyl demonstrates concerning adipogenic activity in experimental models:
Table 3: Toxicity Profile of this compound-ethyl and Metabolites
| Compound | Earthworm Toxicity | Aquatic Toxicity | Bird/Bee Toxicity | Notes |
|---|---|---|---|---|
| This compound-ethyl | Moderate (enantioselective) [3] | LC₅₀ 10.7 mg/L (rainbow trout, 96h) [1] | Non-toxic [1] | Oral LD₅₀ 1182-1670 mg/kg (rat) [1] |
| Quizalofop-acid | Higher than parent compound [3] | Data not available | Data not available | Significant increase in toxicity compared to QpE [3] |
| 3-OH-quizalofop-acid | Data not available | Data not available | Data not available | Consider in cumulative risk assessment |
Based on the current state of knowledge, several critical research areas require attention:
Quizalofop-P-ethyl is a systemic, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP or "FOP") family. Its remarkable selectivity between grass weeds and broadleaf crops is founded on a well-understood biochemical mechanism [1] [2].
The diagram below summarizes this primary mechanism and the subsequent metabolic degradation pathway studied in bacteria, which is crucial for environmental dissipation.
The tables below summarize key quantitative data related to this compound's activity and the enzymes involved in its degradation.
Table 1: Kinetic Parameters of a Recombinant this compound-Ethyl Hydrolase (QpeH) This table provides data on the efficiency of a bacterial enzyme that catalyzes the first step of herbicide degradation [3].
| Parameter | Value | Unit |
|---|---|---|
| Specific Activity | 198.9 ± 2.7 | U mg⁻¹ |
| Kₘ (Michaelis Constant) | 41.3 ± 3.6 | μM |
| Kcat (Turnover Number) | 127.3 ± 4.5 | s⁻¹ |
| Optimal pH | 8.0 | - |
| Optimal Temperature | 30 | °C |
Table 2: Drift Deposition Hazard to Corn Plants This table shows the impact of non-target drift on corn, a grass crop, highlighting its sensitivity to this compound [5].
| Spray Volume (L/ha) | Drift Deposition Rate for 10% Plant Height Inhibition (R10) | Drift Deposition Rate for No Plant Height Inhibition (R0) |
|---|---|---|
| 150 | 5.70% | 5.05% |
| 300 | 4.56% | 1.23% |
| 450 | 3.31% | 1.86% |
For researchers, the following methodologies are critical for studying the fate and action of this compound.
Quizalofop-p-ethyl is a selective systemic herbicide widely used for controlling annual and perennial gramineous weeds in various crops, including beans. As a member of the aryloxyphenoxypropionate family, it inhibits acetyl-CoA carboxylase, disrupting fatty acid synthesis in susceptible plants. Following application, This compound-ethyl rapidly undergoes hydrolysis to its acid metabolite, This compound-acid, which is also phytotoxic and requires monitoring in residue analyses. The maximum residue limits (MRLs) established by regulatory bodies such as the U.S. Department of Agriculture are 0.05 mg/kg for this compound-ethyl and 0.025 mg/kg for fomesafen in bean seeds, necessitating sensitive and accurate analytical methods to ensure compliance and food safety [1].
The determination of pesticide residues in complex agricultural matrices presents significant analytical challenges due to the presence of co-extractives such as proteins, lipids, pigments, and organic matter that can interfere with detection and quantification. Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) often involve large solvent volumes, multiple steps, and specialized equipment, making them time-consuming and costly. In this context, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a versatile sample preparation approach that minimizes solvent usage, reduces preparation time, and maintains high analytical performance for a wide range of pesticides, including this compound-ethyl and its metabolite [2] [1].
The conventional QuEChERS approach requires significant modification to efficiently extract this compound-ethyl and its acid metabolite from complex matrices like beans and soil. The optimized extraction protocol employs a mixture of acetonitrile and acetic acid (99:1, v/v) as the extraction solvent, which significantly improves the recovery of both the parent compound and its polar metabolite compared to acetonitrile alone. This modified solvent system enhances analyte solubility and facilitates the disruption of analyte-matrix interactions, particularly challenging for the acidic metabolite. The extraction process is further optimized by adding NaCl before MgSO₄, which promotes water-organic solvent separation and prevents MgSO₄ agglomeration, thereby minimizing the entrapment of target analytes and improving reproducibility [1].
For the cleanup step, a combination of C18 and primary secondary amine (PSA) sorbents in equal proportions (1:1, m/m) effectively removes both non-polar and polar matrix interferents. The C18 sorbent eliminates non-polar co-extractives like lipids and sterols, while PSA removes various polar interferents including organic acids, sugars, and fatty acids. This dual-sorbent clean-up approach is particularly crucial when using less selective detectors like HPLC-DAD, as it significantly reduces matrix effects and improves baseline stability, peak shape, and method sensitivity. The entire extraction and clean-up process can be completed in approximately 30 minutes, offering significant time savings compared to traditional methods while maintaining high analytical performance [1].
The complexity of the sample matrix significantly influences the efficiency of QuEChERS extraction. Soils with high organic matter or clay content strongly adsorb pesticides, potentially reducing extraction efficiency and requiring method adjustments. Research indicates that 83% of agricultural soils tested contained one or more pesticide residues, with 58% containing mixtures, highlighting the importance of selective methods that can accurately quantify target analytes amidst complex residue profiles. For high-fat matrices like some bean varieties, additional clean-up or increased sorbent amounts may be necessary to remove co-extracted lipids that could interfere with analysis [2].
Table 1: Optimization Parameters for QuEChERS Extraction of this compound-ethyl
| Parameter | Standard Approach | Optimized Approach | Impact on Recovery |
|---|---|---|---|
| Extraction Solvent | Acetonitrile | Acetonitrile:Acetic Acid (99:1, v/v) | Improves acid metabolite recovery |
| Salt Addition | MgSO₄ + NaCl simultaneously | NaCl first, then MgSO₄ | Prevents salt agglomeration, improves reproducibility |
| Sample Size | 10-15 g | 5 g | Optimal for homogenization and extraction efficiency |
| Extraction Volume | 10 mL ACN | 15 mL ACN:Acetic Acid | Complete coverage of sample, thorough extraction |
| Clean-up Sorbents | PSA only | PSA + C18 (1:1, m/m) | Removes both polar and non-polar interferents |
The analysis of this compound-ethyl and its metabolite employs high-performance liquid chromatography with diode array detection (HPLC-DAD), providing a cost-effective yet reliable analytical solution suitable for laboratories without access to sophisticated mass spectrometry instrumentation. The separation is achieved using an Athena C18 column (4.6 × 250 mm, 5 μm) maintained at 40°C, offering optimal resolution for the target compounds while maintaining backpressure within acceptable limits. The mobile phase consists of a mixture of acetonitrile and acidified water containing 1% acetic acid (70:30, v/v), operated in isocratic mode at a flow rate of 1 mL/min [1].
The inclusion of acetic acid in the aqueous mobile phase serves multiple purposes: it enhances peak shape by suppressing silanol interactions, improves ionization efficiency for the acid metabolite, and maintains a stable pH throughout the analysis. The isocratic elution simplifies the chromatographic conditions and eliminates the need for column re-equilibration, thereby increasing sample throughput. Under these conditions, both this compound-ethyl and its metabolite are effectively separated from matrix interferents within a total run time of 15 minutes, making the method suitable for high-throughput routine analysis [1].
Detection is performed at 220 nm, selected based on the maximum absorbance wavelengths of both this compound-ethyl and its acid metabolite. This wavelength provides an optimal balance between sensitivity and selectivity, minimizing potential interferents from the matrix while maintaining adequate detection capability. The DAD also enables peak purity assessment by acquiring spectral data throughout the analysis, providing additional confirmation of analyte identity in the absence of mass spectrometric detection. For laboratories equipped with more advanced instrumentation, the method can be adapted to LC-MS/MS for enhanced sensitivity and specificity, particularly important for complex matrices or when lower detection limits are required [1].
Table 2: HPLC-DAD Instrumental Parameters for this compound-ethyl Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Athena C18 (4.6 × 250 mm, 5 μm) | Optimal balance of resolution and analysis time |
| Column Temperature | 40°C | Improves efficiency, reduces backpressure |
| Mobile Phase | ACN:Acidified Water (1% Acetic Acid) (70:30, v/v) | Isocratic separation, enhanced peak shape |
| Flow Rate | 1.0 mL/min | Standard flow for conventional HPLC |
| Injection Volume | 20 μL | Compatible with standard HPLC autosamplers |
| Detection Wavelength | 220 nm | Maximum absorbance for target analytes |
| Run Time | 15 minutes | High throughput for routine analysis |
The optimized QuEChERS-HPLC-DAD method for this compound-ethyl and its metabolite has been rigorously validated according to accepted guidelines for pesticide residue analysis. The method demonstrates excellent linearity across the concentration range of 0.1 to 25 μg/mL, with correlation coefficients (R²) exceeding 0.999 for both compounds. The limits of detection (LODs) were determined to be 0.005 mg/kg for this compound-ethyl and 0.003 mg/kg for this compound-acid, while the limits of quantification (LOQs) were established at 0.01 mg/kg for both analytes, sufficiently sensitive to monitor compliance with established MRLs [1] [3].
Recovery studies conducted at multiple fortification levels (0.02, 0.2, and 2 mg/kg) demonstrate the method's accuracy and precision, with mean recoveries ranging from 92.4% to 117.8% for this compound-ethyl and 88.7% to 116.2% for this compound-acid across different bean matrices. The method precision, expressed as relative standard deviation (RSD), ranges from 0.35% to 4.39%, well within the acceptable criteria of ≤20% for pesticide residue分析方法 [1] [3]. These validation parameters confirm that the method is fit-for-purpose for routine monitoring of this compound-ethyl and its metabolite in beans and related agricultural commodities.
Despite the effective clean-up procedure, matrix effects remain an important consideration in the analysis of this compound-ethyl residues, particularly when using HPLC-DAD. The modified QuEChERS approach minimizes these effects through the combination of PSA and C18 sorbents, but matrix-matched calibration is recommended for accurate quantification, especially when analyzing samples with varying matrix compositions. The method has been successfully applied to multiple bean varieties, including azuki bean, soybean, mung bean, black soybean, and kidney bean, demonstrating its versatility across different matrix types [1].
The robustness of the method has been verified through deliberate variations in key parameters such as extraction time, solvent volume, and sorbent amounts, with results indicating that the method remains reliable under minor operational changes. The ruggedness of the method has been confirmed through inter-day and inter-analyst comparisons, showing consistent performance across different analysis conditions and operators. These characteristics make the method particularly suitable for implementation in quality control laboratories with varying levels of technical expertise [1].
Sample Preparation: Weigh 5 g of homogenized bean sample into a 50-mL centrifuge tube. For soil samples, air-dry and sieve through a 2-mm mesh before weighing.
Extraction: Add 15 mL of acetonitrile:acetic acid (99:1, v/v) to the sample. Vortex vigorously for 2 minutes to ensure complete mixing and solvent-sample contact.
Phase Separation: Add 0.3 g of NaCl to the mixture and vortex for 30 seconds, followed by the addition of 1.5 g of anhydrous MgSO₄ and further vortexing for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to achieve clear phase separation.
Concentration: Transfer the supernatant (acetonitrile phase) to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
Reconstitution: Reconstitute the dried extract in 1 mL of acetonitrile and vortex for 30 seconds to ensure complete dissolution.
Clean-up: Transfer the reconstituted extract to a 2-mL centrifuge tube containing 25 mg of d-SPE sorbent (C18:PSA = 1:1, m/m). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
Filtration: Transfer the supernatant to an autosampler vial through a 0.22 μm membrane filter prior to HPLC-DAD analysis.
Diagram 1: QuEChERS Workflow for this compound-ethyl Analysis. This diagram illustrates the complete sample preparation process from extraction to analysis, highlighting key steps and parameters.
Low Recovery of Acid Metabolite: If recovery of this compound-acid is consistently below 80%, ensure the acetic acid concentration in the extraction solvent is maintained at 1% (v/v) and that the extraction time is sufficient (minimum 2 minutes vortexing). Also verify that the pH of the final extract is slightly acidic to maintain the compound in its protonated form.
Matrix Interference in Chromatograms: If chromatograms show significant baseline noise or interfering peaks, increase the amount of C18 sorbent in the d-SPE clean-up step (up to 20 mg) to remove non-polar interferents more effectively. Alternatively, consider a two-step clean-up process using additional sorbents such as GCB for pigment removal, though this may risk analyte adsorption.
Poor Chromatographic Peak Shape: If peak symmetry deteriorates, particularly for the acid metabolite, check the mobile phase composition and ensure fresh acidified water is prepared daily. Column performance should be monitored regularly using system suitability tests, and the column should be flushed with strong solvents to remove accumulated matrix components.
The modified QuEChERS method combined with HPLC-DAD analysis provides a robust, cost-effective solution for monitoring this compound-ethyl and its acid metabolite in bean and soil matrices. The method offers excellent accuracy and precision while maintaining simplicity and accessibility for laboratories with conventional HPLC instrumentation. The optimized extraction and clean-up procedures effectively address the challenges associated with these complex matrices, making the method suitable for routine monitoring, regulatory compliance, and dissipation studies. As pesticide residue monitoring requirements continue to evolve, this method provides a reliable framework that can be adapted to additional matrices or expanded to include other herbicide residues with similar physicochemical properties.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the determination of pesticide residues in complex agricultural matrices due to its exceptional sensitivity, selectivity, and specificity. This document presents comprehensive application notes and detailed protocols for the determination of Quizalofop-P-ethyl and its metabolites in agricultural products, particularly focusing on onion matrices as documented in recent scientific literature. The method described herein has been specifically validated for monitoring pesticide residue levels to maintain quality and guarantee food safety as consumption of onion green leaves and bulbs continues to rise globally.
This compound-ethyl is a post-emergence fop herbicide widely used in onion cultivation for effective weed control. Monitoring its residue levels becomes crucial as it can persist in harvestable parts of the crop, potentially posing health risks to consumers. The method outlined in this document provides a robust analytical approach that enables researchers to accurately quantify this compound-ethyl residues at trace levels, facilitating appropriate dietary risk assessments and ensuring regulatory compliance. The protocol incorporates sample preparation, chromatographic separation, mass spectrometric detection, and method validation parameters based on current scientific research and established guidelines for pesticide residue analysis [1].
The development and validation of a reliable LC-MS/MS method requires careful consideration of multiple performance characteristics. According to established bioanalytical guidelines, eight essential characteristics must be evaluated during method validation: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effect, and stability. Each of these parameters has been addressed in the presented method to ensure the reliability and reproducibility of results across different laboratories and analytical conditions [2]. This comprehensive approach to method validation guarantees that the analytical procedure can produce trustworthy data suitable for making informed decisions regarding food safety and regulatory compliance.
The analytical workflow for determining this compound-ethyl in agricultural products follows a systematic sequence from sample collection through data analysis, with each step critically important for achieving accurate and reproducible results. The complete process can be divided into four main stages: sample preparation, chromatographic separation, mass spectrometric detection, and data processing. The following workflow diagram illustrates the comprehensive analytical procedure:
Figure 1: Analytical Workflow for this compound-ethyl Determination
Collection Protocol: Agricultural samples (onion bulbs, green leaves, or other matrices) should be collected from representative field locations using random sampling techniques. For onion crops, collect both immature and mature bulbs along with green leaves if applicable.
Sample Handling: Immediately after collection, store samples in clean, sterile containers and transport to the laboratory under controlled temperature conditions (preferably 4°C). Process samples within 24 hours of collection to prevent analyte degradation.
Long-term Storage: For extended storage, keep samples at -20°C or below to maintain stability. Conduct stability studies to determine the maximum allowable storage duration without significant analyte degradation [1].
The sample preparation follows a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has become the standard for pesticide residue analysis in complex matrices:
Homogenization: Commute representative agricultural samples using a high-speed blender or food processor until a homogeneous mixture is obtained.
Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile (1% acetic acid) and internal standards if applicable. Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
Partitioning: Add a salt mixture containing 6g MgSO4, 1.5g NaCl, 1.5g trisodium citrate dihydrate, and 0.75g disodium hydrogen citrate sesquihydrate. Immediately shake vigorously for 1 minute to prevent salt clumping. Centrifuge at 4000 rpm for 5 minutes.
Clean-up: Transfer 8 mL of the upper acetonitrile layer to a dispersive Solid Phase Extraction (d-SPE) tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
Concentration: Transfer 5 mL of the cleaned extract to a evaporation tube. Evaporate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol-water (50:50, v/v) and filter through a 0.22 μm nylon membrane before LC-MS/MS analysis [1].
The chromatographic separation represents a critical component of the analytical method, directly impacting peak shape, resolution, and sensitivity. The following conditions have been optimized specifically for this compound-ethyl separation:
Table 1: Liquid Chromatography Conditions
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 (100 mm × 2.1 mm, 3.0 μm) | Optimal balance of resolution and analysis time |
| Mobile Phase A | Water with 2 mM ammonium acetate + 0.1% formic acid | Enhances ionization in positive mode |
| Mobile Phase B | Methanol with 2 mM ammonium acetate + 0.1% formic acid | Improves desolvation and spray stability |
| Gradient Program | 5% B (0-1.5 min), 5-70% B (1.5-6 min), 70% B (6-9 min), 70-100% B (9-10 min), 100% B (10-12 min) | Effective separation from matrix interferences |
| Flow Rate | 0.5 mL/min | Optimal for ESI ionization efficiency |
| Injection Volume | 5-10 μL | Balances sensitivity and column longevity |
| Column Temperature | 40°C | Improves chromatographic efficiency |
The gradient elution program is specifically designed to achieve effective separation of this compound-ethyl from co-extracted matrix components, which is essential for minimizing ion suppression/enhancement effects and achieving accurate quantification [3].
Mass spectrometric detection provides the selectivity and sensitivity required for trace-level determination of this compound-ethyl in complex agricultural matrices. The following parameters have been optimized for this application:
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive | Optimal for this compound-ethyl protonation |
| Capillary Voltage | 5.5 kV | Stable electrospray formation |
| Nebulizer Gas | 45 psi | Efficient droplet formation |
| Drying Gas | 55 psi | Complete desolvation |
| Desolvation Temperature | 400-550°C | Analyte-dependent optimization |
| Collision Gas | 10 psi | Optimal fragmentation for MRM |
| MRM Transitions | Quantifier: 373.1→299.1 Qualifier: 373.1→91.0 | Confirmation with ion ratio |
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring at least two fragmentation transitions for unambiguous identification and confirmation of the target analyte. The most abundant transition should be used for quantification, while the secondary transition(s) serve as qualifier ions with predefined acceptable ion ratio tolerances (typically ±20-30%) [3].
The relationship between various mass spectrometric parameters and sensitivity can be visualized through the following optimization pathway:
Figure 2: MS Sensitivity Optimization Pathway
Method validation is an essential process that verifies the analytical method is suitable for its intended purpose. For LC-MS/MS methods in pesticide residue analysis, validation should follow established international guidelines such as CODEX or SANTE. The validation of the this compound-ethyl method included the following comprehensive assessments:
Table 3: Method Validation Performance Characteristics
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Limit of Quantification (LOQ) | 0.04 mg/kg | S/N ratio ≥ 10:1 |
| Linearity Range | 0.04-1.0 mg/kg | r² > 0.99 |
| Accuracy (Recovery %) | 85-105% | Within ±15% of spiked value |
| Precision (RSD %) | <10% | Consistent with Horwitz equation |
| Matrix Effect | <±15% | Signal suppression/enhancement |
| Specificity | No interference | Resolution from matrix peaks |
The method demonstrates excellent sensitivity with a Limit of Quantification (LOQ) of 0.04 mg/kg, which is sufficient for monitoring this compound-ethyl residues against established Maximum Residue Limits (MRLs). The linearity of the method was verified over a concentration range of 0.04-1.0 mg/kg with a coefficient of determination (r²) greater than 0.99, indicating a strong proportional relationship between concentration and detector response [1].
Accuracy was assessed through recovery studies at multiple fortification levels (0.04, 0.10, and 0.50 mg/kg) with six replicates at each level. The mean recovery values ranged between 85-105%, well within the acceptable criteria for pesticide residue analysis. Precision was evaluated both as repeatability (intra-day precision) and intermediate precision (inter-day precision), with relative standard deviations (RSD) consistently below 10%, demonstrating the method's reliability across different analytical runs and analysts [2].
Specificity: The method demonstrated excellent specificity with no significant interference from matrix components at the retention time of this compound-ethyl. This was confirmed by analyzing blank samples from at least six different sources of the same matrix.
Matrix Effects: Matrix effects were evaluated by comparing the analytical response of standards prepared in sample extract to those in pure solvent. The ion suppression/enhancement was found to be less than ±15%, which is considered acceptable for quantitative analysis. To compensate for any observed matrix effects, the use of matrix-matched calibration or stable isotope-labeled internal standards is recommended.
Stability: The stability of this compound-ethyl in standard solutions and sample extracts was evaluated under various storage conditions. The analyte demonstrated acceptable stability in processed samples for at least 24 hours at 10°C and for 30 days at -20°C in long-term storage [4].
The validated method has been successfully applied to monitor this compound-ethyl residues in onion crops under field conditions. Field trials were conducted over two consecutive growing seasons with applications at 50 and 100 g active ingredient per hectare (g a.i. ha⁻¹). The dissipation behavior and terminal residues were determined in onion green leaves, immature bulbs, and mature bulbs at various intervals after application.
The initial residue levels of this compound-ethyl in onion matrices ranged between 2.5-4.4 mg/kg, irrespective of seasons and application doses. The herbicide demonstrated a typical dissipation pattern with rapid initial decline followed by slower degradation, with the half-life calculated to be 2.5-4.5 days depending on application rate and environmental conditions. At harvest, the terminal residues in mature onion bulbs were below the LOQ (0.04 mg/kg) for both application rates, indicating minimal risk to consumers [1].
Dietary risk assessment was performed by calculating the Estimated Daily Intake (EDI) and comparing it to the Acceptable Daily Intake (ADI). The hazard quotient (EDI/ADI) was found to be significantly less than 1, confirming that onion crops treated with this compound-ethyl at the recommended rates are safe for human consumption. Additionally, studies confirmed that this compound-ethyl did not adversely affect soil microbial communities at standard application rates, indicating its environmentally benign nature when used as directed [1].
Signal Instability: If experiencing signal fluctuations, check the calibration curve acceptance criteria including slope, intercept, and coefficient of determination (R²). Predefined pass criteria should be established for these parameters based on initial validation data [4].
Reduced Sensitivity: A decline in sensitivity over time may indicate source contamination or deteriorating LC column performance. Regular maintenance of the MS interface and timely replacement of LC columns is essential. Source parameter optimization can potentially bring sensitivity gains of two- to threefold [3].
Matrix Effects: To address matrix effects, consider implementing additional cleanup steps or using matrix-matched calibration standards. The use of stable isotope-labeled internal standards is the most effective approach to compensate for matrix effects if available [2].
System Suitability Test: Perform daily system suitability tests to verify instrument performance. This should include evaluation of retention time stability, peak area reproducibility, and signal-to-noise ratio at the LOQ level.
Batch Acceptance Criteria: Establish predefined criteria for batch acceptance including calibration curve performance, quality control sample results, and blank contamination checks. Typical criteria require at least 67% of QC samples and 50% at each level to be within ±15% of their respective nominal values [4].
Continual Performance Verification: Implement a dynamic validation approach that continuously monitors method performance throughout its lifecycle. This is particularly important for LC-MS/MS methods which can exhibit "volatile" performance from day to day due to highly variable LC-MS performance over the useful life of an instrument and other factors [4].
The LC-MS/MS method presented in this document provides a reliable, sensitive, and accurate approach for determining this compound-ethyl residues in agricultural products, particularly onion matrices. The method has been comprehensively validated according to international guidelines and demonstrates excellent performance across all validation parameters including sensitivity, accuracy, precision, and specificity.
The applicability of the method has been proven through successful implementation in field studies, providing valuable data on residue dissipation patterns and facilitating science-based risk assessments. The methodology can be adapted for the analysis of this compound-ethyl in other agricultural matrices with appropriate modification and re-validation of sample preparation procedures.
This protocol serves as a comprehensive guide for researchers and analytical laboratories involved in pesticide residue monitoring, food safety assessment, and regulatory compliance. By following the detailed procedures outlined in this document, laboratories can establish this analytical capability to generate reliable data that supports the responsible use of pesticides in agriculture while ensuring consumer safety.
Quizalofop-P-ethyl (QpE) is a selective systemic herbicide belonging to the aryloxyphenoxypropionate family, widely used for post-emergence control of annual and perennial grass weeds in various crops including soybeans, adzuki beans, and other legumes. Upon environmental exposure and plant uptake, QpE rapidly undergoes enzymatic hydrolysis to its major metabolite, This compound-acid (QpA), which is also herbicidally active. Both compounds have demonstrated potential genotoxic effects in scientific studies, necessitating careful monitoring of their residue levels in agricultural products and environmental samples. [1] The analysis of these compounds presents particular challenges due to their presence at low concentrations in complex matrices and the need for selective detection methods that can distinguish the parent compound from its metabolite.
High-performance liquid chromatography with photodiode array detection (HPLC-DAD) provides a practical analytical solution for laboratories requiring reliable quantification of these compounds without access to more expensive mass spectrometry instrumentation. This methodology balances analytical performance with economic practicality, making it accessible for routine monitoring in quality control laboratories and research institutions with limited budgets. The following application notes and protocols detail optimized procedures for extracting, cleaning up, separating, and quantifying QpE and QpA in various matrices, with validation data confirming method reliability for regulatory decision-making. [1] [2]
Efficient extraction is critical for accurate quantification of herbicide residues in complex matrices. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been demonstrated to provide excellent recovery for both QpE and QpA from plant and soil samples.
Plant Tissue Extraction: Weigh 5.0 g (±0.1 g) of homogenized bean sample (seeds, leaves, or pods) into a 50-mL centrifuge tube. Add 15 mL of acetonitrile:acetic acid (99:1, v/v) extraction solvent. Vortex vigorously for 2 minutes to ensure complete sample dispersion and solvent contact. Add 0.3 g of sodium chloride (NaCl) and vortex for 30 seconds to initiate phase separation. Add 1.5 g of anhydrous magnesium sulfate (MgSO₄) and vortex immediately for 30 seconds to remove residual water. Centrifuge at 4000 rpm for 10 minutes to achieve clear phase separation. [2]
Soil Sample Extraction: Weigh 10.0 g (±0.1 g) of air-dried, homogenized soil into a 50-mL centrifuge tube. Follow the same solvent addition and extraction procedure as for plant tissues, but extend the initial vortexing time to 3 minutes to ensure complete extraction from the soil matrix. For soils with high organic matter content, increase the extraction solvent volume to 20 mL. [1]
Alternative Extraction Solvents: For laboratories lacking acetic acid-modified acetonitrile, pure acetonitrile has been successfully employed with comparable recovery rates. Studies have demonstrated that pure acetonitrile provides recoveries of 88.7-116.2% for QpE and QpA in adzuki bean matrices. [1]
Matrix co-extractives can interfere with chromatographic separation and detection, necessitating effective cleanup prior to analysis.
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant from the extraction step to a 2-mL centrifuge tube containing 25 mg of a mixed sorbent (C18:PSA = 1:1, mass ratio). Vortex for 30 seconds to ensure complete interaction between sorbents and matrix components. Centrifuge at 10,000 rpm for 2 minutes to pellet the sorbents. Carefully collect the supernatant for analysis. [2]
Sorbent Selection Rationale: C18 effectively removes non-polar interferents (lipids, sterols) while PSA (primary secondary amine) targets polar matrix components (organic acids, sugars, pigments). For matrices with high chlorophyll or carotenoid content (e.g., plant leaves), addition of 5-10 mg of graphitized carbon black (GCB) can be incorporated, though it should be used cautiously as it may potentially adsorb target analytes. [3]
Alternative Cleanup Approaches: Zirconium dioxide-modified silica particles (Z-SEP) have demonstrated excellent cleanup efficiency for complex matrices, particularly for cereal grains and legumes. The Z-SEP sorbent (75 mg per 1.5 mL extract) effectively removes pigments and phospholipids while maintaining high recovery of target analytes. [3]
The following optimized chromatographic conditions provide baseline separation of QpE and QpA with excellent peak symmetry and minimal matrix interference.
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with quaternary pump, autosampler, thermostated column compartment, and DAD detector. [1] [2]
Column Selection: Athena C18 column (4.6 × 250 mm, 5 μm particle size) or equivalent reversed-phase column. The C18 stationary phase provides optimal retention and separation for both compounds. [1] [2]
Mobile Phase Composition: Isocratic elution with acetonitrile and acidified water containing 1% acetic acid (70:30, v/v). The acidic modifier improves peak shape and enhances detection sensitivity for both compounds. [2]
Alternative Mobile Phase: For instruments with gradient capability, a gradient program can be employed: initial 70% acetonitrile, increasing to 90% over 8 minutes, holding for 3 minutes, then re-equilibrating to initial conditions. This approach may provide better separation from co-extracted matrix components in complex samples. [4]
Table 1: Optimized HPLC-DAD Operating Conditions
| Parameter | Specification | Alternative Option |
|---|---|---|
| Column | Athena C18 (4.6 × 250 mm, 5 μm) | Equivalent C18 column |
| Mobile Phase | ACN:acidified water with 1% acetic acid (70:30, v/v) | ACN:water (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Column Temperature | 40°C | 30°C |
| Injection Volume | 20 μL | 10-25 μL |
| Detection Wavelength | 220 nm | 260 nm |
| Run Time | 15 minutes | 12-20 minutes |
Diode array detection allows for simultaneous monitoring at multiple wavelengths, providing flexibility in wavelength selection based on matrix interference.
Primary Detection Wavelength: 220 nm provides maximum sensitivity for both QpE and QpA, as this wavelength corresponds to strong absorption by the quinoxaline and phenoxy functional groups. [2]
Confirmatory Wavelength: 260 nm can be used for confirmatory analysis, particularly when matrix interference occurs at lower wavelengths. While sensitivity is reduced at 260 nm, selectivity may be improved in complex matrices. [4]
Spectral Confirmation: The DAD should be configured to collect full spectra (190-400 nm) for each analyte peak, allowing post-run confirmation of peak purity by comparing sample spectra with reference standards. [1]
Comprehensive method validation following ICH guidelines demonstrates the reliability of the HPLC-DAD method for regulatory analysis.
Accuracy and Recovery: The method demonstrates excellent accuracy with mean recovery rates of 92.4-117.8% for QpE and 88.7-116.2% for QpA across various matrices (beans, plants, soil) at different fortification levels. These recovery values fall within the acceptable range for pesticide residue analysis. [1] [2]
Precision: Intra-day and inter-day precision, expressed as relative standard deviation (RSD), ranges from 0.35% to 4.39% for both analytes, well below the generally accepted 20% threshold for pesticide residue analysis. This demonstrates excellent method repeatability and intermediate precision. [1] [2]
Sensitivity: The method offers sufficient sensitivity for monitoring residues at regulatory limits, with limits of detection (LOD) of 0.003-0.008 mg/kg and limits of quantification (LOQ) of 0.01-0.03 mg/kg for both compounds in various matrices. [1]
Table 2: Comprehensive Method Validation Parameters
| Validation Parameter | This compound-ethyl | This compound-acid |
|---|---|---|
| Linearity Range (μg/mL) | 0.1-10 | 0.1-10 |
| Correlation Coefficient (R²) | >0.999 | >0.999 |
| LOD (mg/kg) | 0.005-0.008 | 0.003-0.01 |
| LOQ (mg/kg) | 0.015-0.02 | 0.01-0.03 |
| Recovery Range (%) | 92.4-117.8 | 88.7-116.2 |
| Repeatability (RSD%) | 0.35-4.36 | 0.82-4.39 |
| Measurement Uncertainty | <15% | <15% |
Calibration Approach: Prepare matrix-matched calibration standards at concentrations of 0.1, 0.5, 1, 3, 5, and 10 μg/mL in blank matrix extract to compensate for matrix-induced enhancement or suppression effects. [1]
Linearity Performance: The method demonstrates excellent linearity across the calibration range with correlation coefficients (R²) ≥ 0.999 for both compounds, indicating proportional response to concentration. [1] [4]
Matrix Effects: Significant matrix effects were observed in bean samples, necessitating the use of matrix-matched calibration rather than solvent-based calibration for accurate quantification. The use of isotopically labeled internal standards was not required when employing matrix-matched calibration. [1]
Field studies conducted in different geographical regions provide valuable data on the environmental behavior of QpE and its metabolite.
Dissipation Dynamics: Research conducted in Zhangjiajie (subtropical climate) and Anda (temperate climate) demonstrated that QpE undergoes rapid dissipation in adzuki bean plants and soil, with half-lives of 3.4-6.7 days. The faster dissipation observed in the subtropical region (3.4-4.2 days) compared to the temperate region (5.6-6.7 days) suggests temperature-dependent degradation. [1]
Final Residue Levels: At harvest time (14-21 days after application), residues of QpE and QpA in adzuki bean seeds were below the maximum residue limit (MRL) of 0.05 mg/kg established by the United States Department of Agriculture, indicating minimal risk to consumers when the herbicide is applied according to label directions. [1]
Metabolite Formation: QpA is detected shortly after application and reaches maximum concentration within 3-5 days, followed by a gradual decline. This pattern confirms the rapid transformation of the parent compound to its acid metabolite in plant tissues. [1]
Table 3: Residue Dissipation of this compound-ethyl in Field Conditions
| Matrix | Half-life (Days) | Initial Deposit (mg/kg) | Final Residue (mg/kg) | Climate Influence |
|---|---|---|---|---|
| Adzuki Bean Plants | 3.4-6.7 | 1.24-2.67 | <0.05 | Faster dissipation in subtropical vs temperate |
| Soil | 4.2-5.9 | 0.87-1.52 | <0.03 | Moderately persistent |
| Adzuki Bean Seeds | - | - | <0.05 | Below MRL at harvest |
The HPLC-DAD method has also been successfully applied to the analysis of commercial herbicide formulations containing QpE.
Formulation Analysis: A validated method for determining QpE in commercial formulations (e.g., Torgy 5% EC) demonstrated linearity in the range of 2000-10000 μg/mL with excellent precision (RSD < 1.5%). [4]
Quality Control Applications: The method is suitable for quality control of manufacturing processes and verification of formulation content, with LOD and LOQ of 17.8 μg/mL and 54.1 μg/mL, respectively, for concentrated formulations. [4]
The HPLC-DAD method described in these application notes provides a reliable, cost-effective solution for monitoring this compound-ethyl and its acid metabolite in agricultural and environmental samples. The modified QuEChERS sample preparation effectively extracts both compounds from complex matrices while minimizing interferents. The optimized chromatographic conditions achieve baseline separation with excellent peak symmetry and detection sensitivity.
Based on comprehensive validation data and field application studies, the following recommendations are provided:
This methodology represents a practical alternative to more expensive LC-MS/MS approaches for laboratories engaged in routine monitoring, regulatory compliance testing, and environmental fate studies of these important herbicides.
The following diagram illustrates the complete analytical workflow for the determination of this compound-ethyl and its metabolite in agricultural samples:
Quizalofop-P-ethyl is a selective systemic herbicide widely used for grass weed control in various crops, belonging to the aryloxyphenoxypropionate family. As a chiral compound, its herbicidal activity primarily resides in the (+)-enantiomer (this compound-ethyl). The analysis of this compound and its metabolites in complex matrices presents significant challenges due to the low concentrations typically found in environmental and biological samples, combined with potential matrix interferences that can compromise analytical accuracy and sensitivity. Recent studies have demonstrated that commercial formulations contain approximately 0.6% of the inactive M-enantiomer as an impurity, highlighting the need for precise analytical methods to monitor enantiomeric purity and environmental fate [1].
The transformation of this compound-ethyl to its acid metabolite (this compound) in environmental matrices further complicates analysis, requiring methods that can simultaneously determine both the parent compound and its metabolites. Regulations such as the Positive List System (PLS) in South Korea have established stringent maximum residue limits, often requiring detection capabilities as low as 0.01 mg/kg [2]. This technical guide provides detailed protocols for the extraction, cleanup, and analysis of this compound in various complex matrices, incorporating validated approaches from recent research to ensure reliability and regulatory compliance.
Effective sample preparation is critical for accurate determination of this compound in complex matrices. The three primary objectives of sample preparation are:
The selection of appropriate sample preparation methods depends on several factors, including the matrix type, required detection limits, number of samples, analyte stability, and available matrix quantity. For regulatory studies requiring high data quality, such as human safety assessments, more extensive method development and validation are justified compared to screening assays [3].
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principles | Advantages | Limitations | Best Applications |
|---|---|---|---|---|
| QuEChERS | Dispersive solid-phase extraction following acetonitrile extraction | Quick, easy, cheap, effective, rugged, safe; high throughput | May require optimization for specific matrices | Multi-residue analysis in various agricultural products [2] |
| Solid-Phase Extraction (SPE) | Selective retention on sorbent with subsequent elution | Clean extracts; high selectivity; concentration capability | More time-consuming; higher cost | Complex matrices requiring high purity extracts [3] |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents | Effective removal of polar interferents; rugged | Potential for emulsion formation; large solvent volumes | Less complex matrices; when selective cleanup not required [3] |
| Protein Precipitation (PPT) | Denaturation of proteins with organic solvents | Simple; rapid; low cost | Less selective; may not remove all interferents | Preliminary screening; less complex matrices [3] |
For this compound analysis, QuEChERS has emerged as the preferred approach due to its balance of efficiency, effectiveness, and practicality for multiple sample types [2]. The generic extraction protocol can be optimized for specific matrices by adjusting the cleanup sorbents, making it highly adaptable to different laboratory requirements.
The following protocol has been specifically optimized for the extraction of this compound-ethyl and related compounds from various matrices:
Sample Homogenization: Reduce sample particle size to <1 mm through grinding or blending to ensure representative sampling and efficient extraction. For dry samples (grains), mechanical grinding is sufficient, while high-moisture content samples may require freeze-drying before grinding [2].
Sample Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL Teflon centrifuge tube. For dry matrices such as grains and legumes, use 5.0 g sample and add 5 mL of water, then allow to hydrate for 30 minutes before extraction [2].
Solvent Addition: Add 20 mL of acetonitrile (HPLC grade) to the sample. For difficult matrices, acidification with 0.5% acetic acid may improve recovery [4].
Shaking and Partitioning: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker. Add extraction salts typically included in QuEChERS kits (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate per sample) and immediately shake for an additional minute [2].
Centrifugation: Centrifuge at ≥5000 rpm for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the target analytes [2] [4].
This method has demonstrated recovery rates greater than 70% for this compound-ethyl and its metabolites across various matrices, with limits of detection below 5 ng/g, meeting stringent regulatory requirements [1].
Different matrices require specific modifications to the standard QuEChERS protocol:
Following extraction, cleanup using dSPE is essential to remove interfering compounds. The optimal sorbent combination depends on the matrix:
Table 2: dSPE Sorbent Combinations for Different Matrices
| Matrix Type | Recommended Sorbents | Ratio (per mL extract) | Purpose | Effectiveness |
|---|---|---|---|---|
| General produce | 25-50 mg PSA + 150 mg MgSO₄ | 25-50 mg PSA + 150 mg MgSO₄ | Removal of sugars, fatty acids, organic acids | High recovery (>70%) with minimal interference [2] |
| Pigmented matrices | 25 mg PSA + 7.5 mg GCB + 150 mg MgSO₄ | 25 mg PSA + 7.5 mg GCB + 150 mg MgSO₄ | Removal of chlorophyll and pigments | Effective pigment removal without significant analyte loss [2] |
| Complex matrices | Z-SEP or Z-SEP+ (zirconium-based sorbents) | 50 mg/mL | Comprehensive removal of various interferents | Superior cleanup for challenging matrices [2] |
| Tobacco | C18 (25-100 mg) + MgSO₄ | 25-100 mg C18 + MgSO₄ | Lipid and non-polar interference removal | Optimized for tobacco-specific matrix components [4] |
The cleanup procedure involves:
For specific applications, alternative cleanup methods may be preferable:
Solid-Phase Extraction (SPE): Provides superior cleanup for complex matrices. Cartridges such as C18 or strong cation exchange offer selective retention mechanisms. Basic drugs like this compound can be selectively retained on strong cation exchange sorbents, providing cleaner extracts [3].
Online SPE: Direct coupling of SPE to LC-MS/MS systems eliminates manual evaporation and reconstitution steps, improving reproducibility and saving time. Online SPE also enhances sensitivity by avoiding sample dilution [3].
For standard laboratory analysis without access to mass spectrometry, HPLC-UV provides a reliable quantification method:
This method demonstrates linearity in the range of 2-10 μg/mL with a correlation coefficient (R²) ≥ 0.997, LOD of 17.8 μg/mL, and LOQ of 54.1 μg/mL [5]. While less sensitive than MS detection, this approach provides a cost-effective solution for formulation analysis and less complex matrices.
For trace-level determination in complex matrices, LC-MS/MS offers superior sensitivity and selectivity:
LC-MS/MS methods achieve limits of detection below 5 ng/g with recovery rates ≥70%, enabling precise quantification at trace levels [1]. The enantioselective method on Lux Cellulose-2 column effectively separates this compound-ethyl enantiomers under isocratic conditions in polar organic mode, which is essential for studying enantioselective dissipation [1].
Validated methods for this compound analysis should demonstrate acceptable performance across key parameters:
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Typical Performance for this compound | Reference |
|---|---|---|---|
| Linearity | R² ≥ 0.99 | R² ≥ 0.999 | [2] [5] |
| Recovery | 70-120% | 70-120% (average >80%) | [2] [4] |
| Precision (RSD) | ≤20% | <10% (typically 1-5%) | [2] [5] |
| LOD | - | <5 ng/g (LC-MS/MS); 17.8 μg/mL (HPLC-UV) | [1] [5] |
| LOQ | Meets regulatory requirements | 0.01 mg/kg (LC-MS/MS); 54.1 μg/mL (HPLC-UV) | [2] [5] |
| Selectivity/Specificity | No interference at retention time | Baseline separation of enantiomers and metabolites | [1] |
Matrix effects can significantly impact analytical accuracy, particularly in LC-MS/MS. To assess and compensate for matrix effects:
Research has revealed enantioselective dissipation of this compound-ethyl in environmental matrices. While commercial formulations contain approximately 0.6% of the inactive M-enantiomer, analysis of treated carrots showed a modified enantiomeric fraction with EFM = 7.6 ± 0.1%, indicating greater persistency of the distomer in this matrix [1]. This highlights the importance of enantioselective analysis for accurate environmental fate assessment.
The developed method has been successfully applied to the simultaneous determination of this compound-ethyl along with other herbicides (pyridate and cyhalofop-butyl) in various agricultural products including brown rice, soybean, potato, pepper, and mandarin [2]. The method demonstrated applicability to real-world market samples, though all tested samples were negative for the target herbicide residues, confirming proper agricultural practices.
The following workflow diagram illustrates the complete analytical procedure for this compound analysis in complex matrices:
Figure 1: Complete Analytical Workflow for this compound Determination in Complex Matrices
These application notes provide comprehensive protocols for the extraction, cleanup, and analysis of this compound in complex matrices. The QuEChERS approach combined with dSPE cleanup offers an efficient and robust sample preparation methodology, while both HPLC-UV and LC-MS/MS provide reliable quantification options depending on sensitivity requirements and available instrumentation. The validated methods meet stringent regulatory requirements and have been successfully applied to various matrices including agricultural products, soil, and tobacco.
Researchers should consider matrix-specific modifications to the standard protocols, particularly for challenging samples such as pigmented vegetables or high-fat matrices. Additionally, the enantioselective behavior of this compound-ethyl in certain environments necessitates chiral separation techniques for comprehensive fate studies. These protocols provide a solid foundation for monitoring this compound residues in compliance with food safety and environmental regulations.
Quizalofop-P-ethyl is a systemic herbicide widely used for controlling grass weeds in various crops. It belongs to the aryloxy phenoxy-propionates chemical group and is the active component in commercial formulations like Torgy 5% EC [1]. As regulatory standards for pesticide residues become increasingly stringent globally, with limits such as 0.01 mg/kg under the Positive List System (PLS) in South Korea, robust analytical methods for its determination are essential for compliance monitoring and food safety [2].
This document provides detailed application notes and protocols for two validated analytical approaches: a single-analyte method using HPLC-UV for formulation analysis and a multi-residue LC-MS/MS method for determining quizalofop-ethyl residues in agricultural commodities.
A novel, cost-effective HPLC-UV method has been developed and validated for the quantification of this compound-ethyl in commercial formulations. This method offers rapid analysis with minimal solvent consumption, making it suitable for quality control and routine analysis [3].
The method has been validated according to ICH guidelines [3]. The validation parameters are summarized in the table below:
Table 1: Validation Parameters for the HPLC-UV Method of this compound-ethyl
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 2 - 10 mg/mL (2000 - 10000 µg/mL) [4] | - |
| Regression Coefficient (R²) | 0.9971 [3] | R² ≥ 0.995 |
| Limit of Detection (LOD) | 17.8 µg/mL [4] | - |
| Limit of Quantification (LOQ) | 54.1 µg/mL [4] | - |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 1.5% [4] | RSD < 2% |
| Trueness (Recovery) | Data per ICH guidelines [3] | 98-102% |
The following diagram illustrates the workflow for the HPLC-UV method for formulation analysis:
An advanced LC-MS/MS method has been developed for the simultaneous determination of quizalofop-ethyl, cyhalofop-butyl, and pyridate in complex agricultural matrices. This method is characterized by high sensitivity and selectivity, with quantification limits meeting the stringent 0.01 mg/kg requirement [2] [5].
The multi-residue method was validated in five agricultural matrices (brown rice, soybean, potato, pepper, and mandarin). The results are summarized below:
Table 2: Validation Parameters for the LC-MS/MS Multi-Residue Method
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 2.5 - 50 ng/mL (matrix-matched) [2] | - |
| Regression Coefficient (R²) | ≥ 0.999 [2] | R² ≥ 0.990 |
| Limit of Detection (LOD) | 0.0075 mg/kg [2] [5] | - |
| Limit of Quantification (LOQ) | 0.01 mg/kg [2] [5] | - |
| Accuracy (Recovery) | 70 - 120% [2] | 70 - 120% |
| Precision (RSD) | < 20% [2] | RSD < 20% |
The following diagram illustrates the comprehensive workflow for the LC-MS/MS multi-residue analysis:
Commercial this compound-ethyl is formulated as the active (+)-enantiomer. However, analyses of environmental and food samples have shown a modification of the enantiomeric fraction, with the distomer (M-enantiomer) showing greater persistence in certain matrices like carrots (EFM = 7.6 ± 0.1%) compared to the commercial formulation (EFM = 0.63 ± 0.03%) [6]. For precise enantiomeric analysis, a chiral Lux Cellulose-2 column under polar organic mode is recommended [6].
Complex matrices from agricultural products can cause significant suppression or enhancement of ionization in LC-MS/MS. The use of matrix-matched calibration and effective clean-up with Z-SEP+ sorbent is critical to compensate for these effects and ensure accurate quantification [2].
Methods for determining pesticide residues must comply with international guidelines. The European Food Safety Authority (EFSA) has assessed confirmatory data for this compound-ethyl and related compounds, concluding that the intake from authorized uses is unlikely to present a risk to consumer health [7]. Analytical methods should be validated according to relevant guidelines such as ICH Q2(R1) for formulation analysis [3] and SANTE/11312/2021 for residue analysis [8].
The two methods detailed herein provide reliable and validated approaches for the determination of this compound-ethyl in different sample types. The HPLC-UV method offers a cost-effective solution for quality control of commercial formulations, while the LC-MS/MS method provides the necessary sensitivity and selectivity for monitoring residue levels in food commodities to ensure regulatory compliance and food safety.
This compound is an aryloxyphenoxypropionate herbicide widely used for controlling annual and perennial grasses in various crops including soybeans, sunflower, potatoes, and cotton. It exists in several ester variants such as This compound-ethyl, this compound-tefuryl, and propaquizafop, which rapidly hydrolyze to the corresponding acid (quizalofop) in plants [1] [2]. The establishment of Maximum Residue Limits (MRLs) is essential for ensuring food safety while facilitating agricultural production and international trade.
The regulatory landscape for this compound varies across jurisdictions. The European Food Safety Authority (EFSA) conducts comprehensive MRL reviews under Article 12 of Regulation (EC) No 396/2005, while countries like China implement MRLs through national standards such as GB 2763 [1] [2] [3]. Recent developments include the 2025 Chinese Pharmacopoeia, which has expanded pesticide residue testing requirements for herbal medicines, reflecting the growing emphasis on comprehensive safety monitoring [4] [5].
The residue definition for this compound variants in plant products has been standardized across regulatory frameworks:
The metabolic pathway of this compound esters in plants follows a consistent pattern:
Table: this compound Metabolic Pathway in Plants
| Compound | Detection Frequency | Relative Concentration | Toxicological Significance |
|---|---|---|---|
| Parent esters (this compound-ethyl, etc.) | Transient, pre-harvest | Low at harvest | Active herbicide |
| Quizalofop acid | Consistently present at harvest | High | Toxicologically relevant |
| Phenoxy metabolites | Variable | Low-Moderate | Under review |
| Conjugates | Always present | Variable | Included in residue definition |
Key principles for conducting residue trials follow Good Agricultural Practices (GAP) and align with intended use patterns:
Sample collection procedures must ensure representative sampling:
High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique for this compound residue determination [2]. The method must be validated for each commodity type to demonstrate reliability and accuracy.
Table: Analytical Method Performance Characteristics
| Parameter | Requirement | Typical Performance |
|---|---|---|
| Limit of Quantification (LOQ) | ≤0.01 mg/kg | 0.01 mg/kg for most commodities [2] |
| Accuracy (Recovery) | 70-120% | 80-110% for most matrices |
| Precision (RSD) | ≤20% | Typically 5-15% |
| Linearity | R² ≥ 0.99 | Typically R² ≥ 0.995 |
| Specificity/Selectivity | No interference | Demonstrated via blank controls |
For animal commodities, specific validation requirements include:
Gold nanoparticle-based lateral flow immunoassay (AuNP-LFIA) has been developed for rapid screening of this compound-ethyl with the following characteristics [3]:
The effect of processing on this compound residues has been investigated through hydrolysis studies:
Confined rotational crop studies inform potential residue carryover:
The following diagram illustrates the complete workflow for MRL establishment, integrating the various experimental components:
The consumer risk assessment for this compound utilizes the lowest toxicological reference values across all ester variants, expressed as quizalofop equivalents:
The dietary risk assessment follows standardized protocols:
The risk assessment concludes that when this compound-tefuryl is used according to reported agricultural practices:
Several data gaps have been identified in current this compound residue assessments:
The establishment of scientifically robust MRLs for this compound requires comprehensive residue trials following validated analytical methods and rigorous risk assessment. The protocols outlined in this document provide researchers with the necessary framework to generate data that meets global regulatory standards. Ongoing research should address identified data gaps to further refine the understanding of this compound residue behavior and potential consumer exposure.
Quizalofop-P-ethyl is a selective phenoxy herbicide widely used for post-emergence control of annual and perennial grass weeds in various crops including soybeans, adzuki beans, and other legumes. As an acetyl CoA carboxylase (ACCase) inhibitor, it effectively disrupts fatty acid synthesis in target weeds, leading to growth inhibition and plant death. Following application, This compound-ethyl rapidly undergoes hydrolysis to its major metabolite, This compound-acid (also referred to as quizalofop acid), which also exhibits herbicidal activity and potential environmental persistence. Both the parent compound and its acid metabolite have been shown to possess genotoxic potential, raising concerns about their residual presence in agricultural products and environmental matrices [1].
The determination of pesticide residues in complex matrices such as soil and plant tissues presents significant analytical challenges due to the low concentration levels and potential matrix interferences. This document provides comprehensive application notes and detailed protocols for the accurate quantification of this compound-ethyl and its primary metabolite in soil and plant matrices. The methodologies presented herein incorporate modern extraction techniques, advanced chromatographic separation, and sensitive detection systems to achieve reliable results at regulatory relevant concentrations. These protocols are designed to support researchers, regulatory agencies, and agricultural professionals in monitoring residue levels for compliance with maximum residue limits (MRLs) and conducting environmental fate studies [1] [2].
Method validation is crucial for ensuring the reliability and accuracy of analytical methods for pesticide residue analysis. The following tables summarize key performance parameters for different analytical approaches used in the determination of this compound residues.
Table 1: Analytical Method Performance Characteristics for this compound Residue Determination
| Parameter | HPLC-DAD Method [1] | LC-MS/MS Method [3] |
|---|---|---|
| LOD (mg/kg) | 0.005-0.008 (this compound-ethyl); 0.003-0.01 (this compound-acid) | 0.0075 (all analytes) |
| LOQ (mg/kg) | 0.015-0.02 (this compound-ethyl); 0.01-0.03 (this compound-acid) | 0.01 (all analytes) |
| Recovery Range | 88.7-116.2% | 70-120% |
| RSD Range | 0.82-4.39% | <20% |
| Linear Range | 0.1-10 μg/mL | 2.5-50 ng/mL |
| Linearity (R²) | ≥0.999 | ≥0.999 |
Table 2: Environmental Behavior of this compound-ethyl and Metabolites
| Compound | Half-life in Agricultural Soils | Half-life in Railway Soils | Sorption Coefficient (Koc) in Railway Materials |
|---|---|---|---|
| This compound-ethyl | 3.4-6.7 days [1] | Significantly longer than agricultural soils [2] | Low mobility [2] |
| This compound-acid | Data not available | Higher mobility than parent compound [2] | Higher mobility than QE [2] |
| 2,4-D (Reference) | Data not available | Slower degradation than in agricultural soils [2] | 3-19 times lower than in agricultural soils [2] |
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been optimized for the extraction of this compound-ethyl and its acid metabolite from plant and soil matrices [1] [3]:
Homogenization: Weigh 10 g of homogenized plant tissue (5 g for cereal and legume samples) into a 50-mL Teflon centrifuge tube. For dry matrices such as grains and legumes, add 5 mL of water and allow to hydrate for 30 minutes before proceeding [3].
Extraction: Add 20 mL of acetonitrile (10 mL for pre-hydrated grains and legumes) to the sample. Homogenize the mixture vigorously using a tissue homogenizer for 1 minute [3].
Partitioning: Add QuEChERS extraction salts typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate. Shake the tube manually for 1 minute to ensure proper mixing [3].
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases. The acetonitrile layer (upper layer) contains the extracted analytes [1].
Matrix co-extractives can interfere with analysis; therefore, cleanup is essential for accurate quantification:
Dispersive SPE Cleanup: Transfer 1.5 mL of the supernatant to a microtube containing 75 mg of zirconium dioxide-modified silica particles (Z-SEP). Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes [3].
Alternative Sorbents: For complex matrices, other sorbents including primary secondary amine (PSA), C18, graphitized carbon black (GCB), and multi-walled carbon nanotubes (MWCNTs) can be evaluated based on matrix composition and analytes of interest [3].
Filtration: Prior to chromatographic analysis, pass the final extract through a 0.22 μm nylon syringe filter to remove particulate matter [1].
For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) provides a reliable alternative [1]:
For enhanced sensitivity and selectivity, particularly at lower concentrations, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended [3]:
Understanding the environmental behavior of this compound-ethyl and its metabolites is essential for assessing their persistence and potential mobility in different ecosystems. Field studies conducted in different geographical regions have revealed important insights into the dissipation patterns of these compounds.
Studies conducted in adzuki bean fields located in Zhangjiajie (Hunan) with a humid subtropical mountain monsoon climate and Anda (Heilongjiang) with a temperate continental monsoon climate demonstrated that this compound-ethyl exhibits relatively rapid dissipation in agricultural environments. The reported half-life of this compound-ethyl in adzuki bean plants and soils ranged between 3.4 and 6.7 days under different climatic conditions. The residual concentrations of both this compound-ethyl and its acid metabolite in adzuki bean seeds, plants, and soil were determined to be below the maximum residue limit of 0.05 mg/kg at the time of harvest, supporting its safe use according to label directions [1].
The dissipation rate was influenced by climatic conditions, with the warmer temperatures and higher precipitation in Zhangjiajie potentially contributing to more rapid degradation compared to the cooler conditions in Anda. This highlights the importance of considering regional climatic factors when predicting residue persistence and establishing appropriate pre-harvest intervals [1].
While this compound-ethyl exhibits low groundwater contamination potential in agricultural settings, its behavior may differ significantly in non-agricultural environments such as railway tracks. Studies comparing the compound's fate in railway soils versus agricultural soils have revealed noteworthy differences. In railway materials, this compound-ethyl and its metabolites were degraded slower than in agricultural soils, with mean half-lives differing by a factor of 1.4-26 depending on the specific compound [2].
Additionally, the mobility of these compounds was higher in railway environments, with mean sorption coefficients differing by a factor of 3-19 compared to agricultural soils. This reduced sorption and slower degradation in railway soils suggests that potential leaching to groundwater may be higher in these scenarios, particularly for the quizalofop-acid metabolite. These findings highlight the importance of context-specific risk assessments when considering the environmental impact of this compound-ethyl applications in different use scenarios [2].
The following diagram illustrates the complete analytical workflow for the determination of this compound residues in soil and plant matrices, from sample preparation to final analysis:
Figure 1: Complete analytical workflow for determination of this compound residues in soil and plant matrices, covering sample preparation, extraction, cleanup, and instrumental analysis.
Standard Preparation: Prepare stock solutions of this compound-ethyl and this compound-acid at 100 mg/mL in acetonitrile and store at 4°C. Prepare working standards by serial dilution in acetonitrile to concentrations ranging from 0.1 to 10 μg/mL [1].
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in blank matrix extracts at concentrations of 0.1, 0.5, 1, 3, 5, and 10 μg/mL. The use of matrix-matched standards significantly improves quantification accuracy by accounting for ionization suppression or enhancement in chromatographic analysis [1].
Internal Standardization: For LC-MS/MS analysis, consider using deuterated internal standards such as quizalofop-ethyl-D₃ when available to improve precision and accuracy [2].
Recovery Studies: Include fortified quality control samples at low, medium, and high concentrations within each batch to monitor method performance. Acceptable recovery ranges are typically 70-120% with relative standard deviations <20% [3].
System Suitability: Prior to sample analysis, ensure chromatographic system performance meets predefined criteria including retention time stability, peak symmetry, and signal-to-noise ratios.
Blank Samples: Include method blanks (solvent processed through entire method) and matrix blanks (clean matrix processed through entire method) to identify potential contamination sources.
Metabolite Interconversion: During extraction and analysis, this compound-ethyl may undergo partial hydrolysis to this compound-acid, leading to inaccurate quantification. This can be minimized by controlling extraction pH and reducing processing time [4].
Matrix Effects: Complex matrices can cause significant ionization suppression or enhancement in LC-MS/MS analysis. Using matrix-matched calibration or internal standard correction is essential for accurate quantification [3].
Low Recovery: Poor recovery of this compound-acid may result from its polar nature. pH adjustment of the extraction solvent can improve recovery of the acid metabolite [1].
Commercial this compound-ethyl formulations typically contain the biologically active (+)-enantiomer with high enantiomeric purity. However, studies have revealed that enantiomeric fraction may change in certain matrices such as carrots, where the distomer (M-enantiomer) showed greater persistency (EFM = 7.6 ± 0.1%) compared to the commercial formulation (EFM = 0.63 ± 0.03%). This highlights the occurrence of enantioselective biotic dissipation in certain environmental matrices. For comprehensive environmental fate studies, chiral separation methods using specialized columns such as Lux Cellulose-2 may be employed [4].
The methodologies detailed in these application notes provide robust and reliable approaches for determining this compound-ethyl and its acid metabolite residues in soil and plant matrices. The QuEChERS-based sample preparation coupled with either HPLC-DAD or LC-MS/MS analysis offers flexibility for laboratories with different instrumental capabilities while maintaining the sensitivity and specificity required for regulatory compliance monitoring.
The presented data on environmental fate emphasizes the importance of considering specific use scenarios when assessing the potential impact of this compound-ethyl applications. The relatively rapid dissipation in agricultural environments contrasts with its increased persistence in railway soils, highlighting the context-dependent behavior of this herbicide and its metabolites.
These protocols should serve as a foundation for researchers and analysts conducting monitoring studies, environmental fate assessments, or regulatory compliance testing for this compound residues. As with any analytical method, appropriate validation for specific matrices and regular quality control measures are essential for generating reliable data supporting the safe and effective use of this herbicide.
The simultaneous determination of pesticide residues in complex agricultural matrices presents significant analytical challenges due to varying physicochemical properties and potential matrix interferences. This protocol presents a validated method for the determination of Quizalofop-P-ethyl, Pyridate, and Cyhalofop-butyl in various agricultural products using LC-MS/MS. The method addresses the need for compliance with strict regulatory standards like the Positive List System (PLS), which requires quantitative analysis methods with detection levels as low as 0.01 mg/kg [1].
Sample Preparation:
Extraction:
Purification:
Table 1: Optimal LC-MS/MS Parameters for Herbicide Analysis
| Parameter | Specification |
|---|---|
| Instrument | LC-MS/MS System |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water with modifiers |
| Ionization | Electrospray ionization (ESI) |
| Monitoring | Multiple Reaction Monitoring (MRM) |
| Calibration | Matrix-matched external calibration |
The method was validated according to international guidelines with the following criteria [1] [2]:
Table 2: Method Validation Results for Target Herbicides
| Herbicide | Linear Range (ng/mL) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) |
|---|---|---|---|---|---|
| This compound-ethyl | 2.5-50 | 70-120 | <20 | 0.0075 | 0.01 |
| Pyridate | 2.5-50 | 70-120 | <20 | 0.0075 | 0.01 |
| Cyhalofop-butyl | 2.5-50 | 70-120 | <20 | 0.0075 | 0.01 |
Different agricultural matrices require specific consideration:
This optimized method provides several significant advantages over individual compound analysis:
Matrix Effects: Significant matrix effects were observed in complex samples. Matrix-matched calibration is essential for accurate quantification [1] [2].
Purification Optimization: Z-SEP sorbent demonstrated superior performance compared to traditional sorbents (PSA, C18, GCB) for removing interferences while maintaining high recovery rates for all target analytes [1].
Stability Considerations: All standard solutions and extracts should be stored at 4°C and protected from light due to potential photodegradation of target compounds [1].
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Solution |
|---|---|---|
| Low recovery for all analytes | Inefficient extraction | Ensure proper shaking time; check salt composition |
| High matrix interference | Inadequate cleanup | Optimize Z-SEP amount; consider additional cleanup |
| Poor chromatography | Column contamination | Use guard column; increase mobile phase modifier |
| Inconsistent retention times | Mobile phase degradation | Prepare fresh mobile phase daily |
This method is suitable for:
The developed method provides a reliable, sensitive, and efficient approach for simultaneous determination of this compound-ethyl, Pyridate, and Cyhalofop-butyl in various agricultural matrices. The use of QuEChERS extraction with Z-SEP purification followed by LC-MS/MS analysis offers robust performance meeting international validation criteria. This protocol serves as a valuable tool for regulatory agencies, testing laboratories, and researchers involved in food safety and pesticide residue monitoring.
For any stability study, the first step is to define the analyte. For Quizalofop-P-ethyl and related compounds, regulatory bodies have established specific residue definitions, summarized in the table below.
| Scope | Enforcement Residue Definition | Risk Assessment Residue Definition | Key Metabolites & Isomers |
|---|---|---|---|
| Plant Products | "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" [1] | Same as enforcement definition [1] | This compound-acid (primary metabolite), phenoxy acid, phenoxy propionate, quizalofop-phenol, hydroxy-quizalofop-phenol [2] [1] |
| Animal Commodities (Most) | "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" [1] | Same as enforcement definition [1] | --- |
| Poultry Liver & Kidney | "sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)" and "pentanoic acid and its conjugates" [1] | Same as enforcement definition [1] | Quizalofop pentanoic acid (main component) [1] |
The stability of these residue definitions during processing has been assessed. Hydrolysis studies indicate that quizalofop is stable under standard pasteurization, baking, brewing, and boiling conditions. It is only partially hydrolyzed under sterilization conditions [2].
A sufficiently validated analytical method based on high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is available for enforcing the residue definition in plant commodities like grains and caraway, with a limit of quantification (LOQ) of 0.01 mg/kg [3] [2]. The method must include a step to hydrolyze conjugates and potentially other ester variants to ensure it quantifies the entire residue as defined [2].
For complex matrices (e.g., herbal infusions, spices), a fully validated method is not available and is still required [1]. For animal commodities, a "common moiety" method that determines residues as 6-chloro-2-methoxyquinoxaline after hydrolysis is noted, but its full validation is still pending [1].
While not specific to storage, understanding the degradation behavior of this compound-ethyl in other environments can inform stability studies.
The diagram below outlines a generalized workflow for the extraction and analysis of this compound-ethyl and its metabolites in a commodity, based on the methodologies cited.
To design a storage stability study for this compound in your specific commodity, consider these parameters derived from the available literature:
This compound-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class. It is specifically designed to control grass weeds in broadleaf crops [1]. The compound is the ester form of this compound acid, which enhances its absorption and translocation within the plant. It acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, disrupting fatty acid synthesis essential for cell membrane formation and growth in susceptible grass weeds [1].
Recent herbicide introductions for the 2025 growing season include new formulations that contain this compound-ethyl. The table below summarizes a key new product [2].
Table 1: New Commercial Formulation Containing this compound-ethyl for the 2025 Season
| Product Name (Company) | Active Ingredients (Herbicide Group) | Labeled Crops | Application Timing | Typical Use Rate (fluid ounces per acre) |
|---|---|---|---|---|
| Zalo (AMVAC) [2] | This compound-ethyl (Group 1) + glufosinate ammonium (Group 10) [2] | Glufosinate-resistant soybeans and canola [2] | Postemergence (POST) up to the R1 stage in soybeans; up to 14 days before flowering or no later than 65 days before harvest in canola [2] | 32–43 (soybeans); 22–29 (canola) [2] |
The addition of this compound-ethyl in a premix like Zalo broadens the spectrum of weed control, effectively managing a wide range of annual broadleaf weeds while also enhancing activity against grasses [2].
Controlled environment studies are crucial for understanding the factors influencing this compound-ethyl efficacy. The following workflow outlines a standard metabolism experiment.
Diagram 1: Experimental workflow for studying this compound-ethyl metabolism and efficacy under different conditions.
Objective: To investigate the effect of decreased temperature on the metabolism and content of the active form (quizalofop acid) in plants [3].
Objective: To identify and characterize non-target-site resistance (NTSR) mechanisms, such as enhanced metabolic detoxification [5] [6] [4].
Understanding resistance is critical for sustainable weed management. The primary mechanisms are summarized below.
Table 2: Documented Resistance Mechanisms to ACCase-Inhibiting Herbicides like this compound-ethyl
| Resistance Type | Mechanism | Key Findings from Research |
|---|---|---|
| Target-Site Resistance (TSR) | Mutation in the ACCase enzyme gene [5]. | Specific amino acid substitutions (e.g., Ile-1781-Leu, Trp-1999-Cys, Asp-2078-Glu) in barnyardgrass confer resistance to ACCase inhibitors [5]. |
| Non-Target-Site Resistance (NTSR) | Enhanced metabolic detoxification [6]. | Overexpression of specific cytochrome P450 (CYP72A31, CYP81A12) and GST (GSTF2, GSTU23) genes can metabolize QPE, leading to resistance and cross-resistance [5] [6] [4]. |
| Biochemical Adjustment | Upregulation of antioxidant defense systems [4]. | Resistant populations show increased activity of antioxidant enzymes (SOD, CAT, APX) and reduced levels of hydrogen peroxide and lipid peroxidation under herbicide stress [4]. |
A significant point of reference comes from a recent European Food Safety Authority (EFSA) assessment published in 2024. It concluded that for plant commodities, the data gap concerning the validation of the efficiency of the extraction and hydrolysis steps in the enforcement analytical method has not been addressed [1]. This indicates that achieving fully optimized and universally validated extraction methods for these herbicides in complex plant matrices remains a key objective for researchers.
The following table summarizes modified QuEChERS approaches that have been successfully developed and reported for specific crops.
| Plant Commodity | Extraction Solvent | Clean-up Sorbents | Key Findings & Optimizations |
|---|---|---|---|
| Various (Brown Rice, Soybean, Potato, etc.) [2] | Acetonitrile | Z-SEP | Z-SEP provided effective purification. The method was validated for quizalofop-ethyl with recoveries of 70-120% and RSD <20% [2]. |
| Beans [3] | Acetonitrile:Acetic Acid (99:1, v/v) | PSA & C18 | Using acidified ACN improved extraction. Adding NaCl before MgSO₄ prevented salt clumping. The method achieved recoveries of 92.4-117.8% [3]. |
| Adzuki Bean Plants, Seeds & Soil [4] | Acetonitrile | PSA & C18 | This optimized method for quizalofop-P-ethyl and its acid metabolite yielded recoveries of 88.7-116.2% with RSDs ≤ 4.39% [4]. |
Here is a detailed protocol based on a study that developed a method for beans, which can serve as a robust starting point for your experiments [3].
The following diagram outlines a logical workflow you can follow to develop and optimize an extraction method for your specific plant commodity.
Q: Why is my recovery for this compound-ethyl low in a high-chlorophyll matrix? A: The clean-up step is likely insufficient. While PSA is effective for removing fatty acids and sugars, consider using a small amount of Graphitized Carbon Black (GCB) to remove chlorophyll. Be cautious, as GCB can also adsorb planar analytes, potentially reducing the recovery of the target herbicides [2].
Q: My method works for the parent compound but not the metabolite (quizalofop acid). What should I check? A: The hydrolysis of conjugates in the plant matrix might be incomplete. The EFSA opinion specifically highlights the need to confirm that the analytical method covers conjugated forms of the residue [1]. You may need to incorporate a hydrolysis step in your extraction procedure or re-validate the efficiency of your current hydrolysis conditions.
Q: What is a common pitfall during the salting-out step? A: Adding the salt mixture (e.g., MgSO₄ and NaCl) all at once can cause it to clump into a solid mass upon contact with water. This can trap analytes and lead to low recovery. The optimized protocol suggests adding NaCl first, vortexing, and then adding MgSO₄ to prevent this issue [3].
The table below summarizes the primary factors that can affect the recovery of Quizalofop-P-ethyl and its metabolite, along with solutions derived from established methods.
| Challenge Category | Specific Issue | Recommended Solution | Key Reference |
|---|---|---|---|
| Sample Preparation & Clean-up | Inefficient extraction or poor clean-up leading to co-extracted matrix components. | Use an improved QuEChERS method with ACN:acetic acid (99:1, v/v) for extraction, followed by dSPE clean-up using C18 and PSA sorbents [1] [2]. | [1] [2] |
| For complex matrices (e.g., tobacco), optimize dSPE sorbent type and amount (e.g., PSA, C18, GCB) [3]. | [3] | ||
| Chemical Instability & Degradation | Degradation of the ester to its acid metabolite (this compound-acid) during sample processing or analysis [4] [2]. | Ensure the analytical method is validated to account for the metabolite. Stabilize the analyte by controlling extraction conditions [2]. | [4] [2] |
| Nonspecific Binding (NSB) | Loss of hydrophobic analytes due to adsorption to vial walls and labware [5] [6]. | Use low-adsorption vials/plates or silanized glassware. Add anti-adsorptive agents to the sample or solvent (e.g., 0.1% acetic acid) [5] [6]. | [5] [6] |
| Matrix Effects (in LC-MS/MS) | Ion suppression or enhancement from co-eluting matrix components, affecting detection sensitivity and accuracy [5] [6]. | Use matrix-matched calibration standards. Improve sample clean-up and consider using isotope-labelled internal standards for quantification [5] [6] [7]. | [5] [6] |
| Chromatographic Issues | Poor peak shape or response due to mobile phase/column incompatibility. | For HPLC-DAD, use a C18 column with a mobile phase of ACN and acidified water (1% acetic acid) in a 70:30 (v/v) ratio [1]. | [1] |
The following table outlines key parameters from successfully validated methods for determining this compound-ethyl in agricultural products.
| Parameter | HPLC-DAD Method for Beans [1] | HPLC-DAD Method for Adzuki Bean Plants/Soil [2] | LC-MS/MS Method for Various Crops [8] |
|---|---|---|---|
| Sample Prep | Improved QuEChERS | Improved QuEChERS | QuEChERS (EN method) + Z-SEP+ clean-up |
| Extraction Solvent | ACN:Acetic Acid (99:1, v/v) | ACN:Acetic Acid (99:1, v/v) | Acetonitrile |
| dSPE Clean-up | C18 + PSA | C18 + PSA | Zirconium-based sorbent (Z-SEP) |
| Column | C18 (4.6 × 250 mm, 5 µm) | C18 (4.6 × 250 mm, 5 µm) | Not specified in excerpt |
| Mobile Phase | ACN : 1% Acetic Acid (70:30, v/v) | Not specified in full | Not specified in excerpt |
| Detection | DAD @ 220 nm | DAD | MS/MS |
| Reported Recovery | 92.4 - 117.8% | 88.7 - 116.2% | 70 - 120% |
| LOQ | 0.015 mg/kg (Fomesafen) | 0.015-0.02 mg/kg (this compound-ethyl) | 0.01 mg/kg |
For a method experiencing low recovery, follow this logical troubleshooting diagram to identify the source of the problem.
The systematic approach involves preparing specific quality control standards spiked at different stages (pre-extraction, post-extraction, etc.) and comparing their responses to pinpoint where the loss occurs [5] [6].
Here are detailed methodologies for two critical aspects of method optimization.
Improved QuEChERS Protocol for Bean Matrices [1] [2] This protocol is designed for HPLC-DAD analysis and has demonstrated recoveries between 88.7% and 117.8%.
Strategy to Quantify Nonspecific Binding (NSB) [5] [6]
Why is a broad residue definition necessary?
Your method must account for the entire residue definition, ensuring quizalofop and its conjugates are efficiently extracted, hydrolyzed, and quantified.
| Method Type | Key Principle | Considerations & Validation |
|---|---|---|
| Common Moiety Approach (GC-MS/MS) [3] | Converts all relevant compounds (esters, quizalofop, conjugates) to 6-chloro-2-methoxyquinoxaline (CMQ) for detection. | Directly addresses the conjugate problem. Must validate hydrolysis efficiency for different conjugates and matrices [1] [3]. |
| HPLC-MS/MS [2] [4] | Quantifies residues according to the enforcement definition, potentially requiring a hydrolysis step. | Must demonstrate extraction efficiency and complete hydrolysis of conjugates [1] [2]. |
The following workflow outlines the core steps for analyzing this compound residues, with a focus on the critical hydrolysis and purification stages for managing conjugates:
What are the most common issues when analyzing this compound conjugates, and how can they be resolved?
| Issue | Possible Cause | Solution / Verification Step |
|---|---|---|
| Low recovery of total residues | Incomplete extraction or hydrolysis of conjugates [1]. | Validate hydrolysis efficiency; use a common moiety method that converts all compounds to CMQ and demonstrate full conversion [3]. |
| Poor method performance in complex matrices | Inadequate clean-up leading to matrix effects or interference [4]. | Employ advanced purification sorbents like Z-SEP or Multi-Walled Carbon Nanotubes (MWCNTs) [4] [5]. |
| Uncertainty in method validation for animal commodities | Lack of validated methods and analytical standards for specific metabolites [1]. | Note that for poultry liver/kidney, the pentanoic acid metabolite is a major residue component, but its standard is unavailable [1]. Use a common moiety method and acknowledge this limitation. |
| Inconsistent results between labs | Slight variations in hydrolysis conditions or method calibration. | Use a matrix-matched calibration curve to correct for matrix effects and strictly standardize the hydrolysis protocol [3] [4]. |
Frequently Asked Questions
Q1: Can I use a standard QuEChERS method for this analysis? A1: Yes, the QuEChERS approach is suitable [4]. However, the choice of purification sorbent is critical. Z-SEP and MWCNTs have been shown to provide effective clean-up for these herbicides in complex matrices [4] [5].
Q2: Is the hydrolysis step always necessary? A2: If your analytical method (like an LC-MS/MS method) can directly detect and quantify the specific conjugates, and you have validated its efficiency, hydrolysis might not be needed. However, for methods relying on the common moiety approach or to ensure all conjugates are accounted for, the hydrolysis step is essential [3].
Q3: What is the most critical parameter to validate for this analysis? A3: The most critical parameter is demonstrating the complete efficiency of the hydrolysis step (if used) in converting all conjugates to the target analyte (quizalofop or CMQ) across different crop matrices [1] [3]. Without this, you risk underestimating the total residue.
The European Food Safety Authority (EFSA) has identified specific data gaps regarding the storage stability of quizalofop-P variants. The table below summarizes the key unresolved issues [1].
| Data Gap ID | Description of Issue | Affected Matrices | Status |
|---|---|---|---|
| Data Gap 3 | Lack of storage stability studies | Herbal infusions from flowers, leaves, and herbs; spices | Not addressed |
| Data Gap 4 | Need to confirm conjugates are covered by analytical methods | Chards, herbal infusions, spices | Not addressed |
EFSA notes that for plant commodities, the required data gaps have not been addressed. This means standardized, validated protocols for these complex matrices are not yet available from the regulatory assessment process [1].
Although specific storage stability protocols are lacking, recent research provides methodologies for related experiments. The following workflow summarizes a standardized approach for conducting this compound bioassay experiments, which can inform stability study design.
The key methodological details from recent studies are:
Soil Incubation Studies: One study investigated the degradation of this compound-ethyl in railway soils. The methodology involved [2]:
Bioassay for Herbicide Effect: A 2023 study on this compound-ethyl drift damage to corn used a bioassay spray tower for laboratory testing. Key parameters included [3]:
Why is establishing storage stability in complex matrices difficult? Complex matrices like soils and spices contain diverse organic compounds, enzymes, and microbial life that can interact with the herbicide. These interactions are variable and can catalyze degradation, making it challenging to establish a single, universally applicable stability profile [1] [2].
What is a key analytical challenge when working with this compound? A major challenge is confirming that the analytical method used can efficiently extract and detect not just the parent compound but also its conjugated metabolites. Failure to account for these conjugates leads to an underestimation of the total residue level [1].
What can be done given the lack of established protocols? You may need to design and validate your own storage stability studies. The general workflow and methodologies cited above can serve as a starting point. Your protocol should specify detailed conditions for storage (time, temperature, lighting), a validated extraction process, and an analytical method confirmed to be suitable for your specific matrix [1] [3] [2].
| Sorbent Type | Mechanism of Action | Optimal For Matrices | Performance Notes on Quizalofop Recovery | Key Citations |
|---|---|---|---|---|
| Z-SEP / Zirconia-based | Simultaneously removes fats, pigments, and organic acids | Brown rice, soybean; general fatty matrices | Excellent; average recovery within 70-120% with RSD <20% | [1] [2] |
| Florisil | Removes polar impurities and fatty acids | Fruits, vegetables, grains, edible oils | Excellent; recovery rates between 95-101% for acidic herbicides | [3] |
| C18 | Adsorbs fatty compounds | Fruits, vegetables, grains, edible oils | Excellent; recovery rates at 98-104% for acidic herbicides | [3] |
| MgSO4 | Primarily removes water, often used in combination | Used in combination with Florisil/C18 | Essential for drying; combined with Florisil provided good recovery | [3] |
| Primary-Secondary Amine (PSA) | Removes sugars, fatty acids, and other polar organic acids | Less effective for complex fats; can be tried | Poor for Quizalofop; recovery ~39%, indicating strong, undesired retention | [3] |
| Multi-Walled Carbon Nanotubes (MWCNTs) | High surface area for adsorbing pigments and planar molecules | Can strongly retain certain analytes | Very poor for Quizalofop; recovery <1%, indicating irreversible binding | [1] [3] |
| Graphitized Carbon Black (GCB) | Excellent for removing pigments (chlorophyll) | Use with caution | Poor for Quizalofop; recovery ~3-6%, due to strong adsorption on planar surface | [1] [3] |
Here are detailed methodologies for the two most recommended cleanup approaches:
This method is validated for simultaneous analysis of quizalofop-ethyl in matrices like brown rice and soybean [1] [2].
This method, optimized for acidic herbicides, is highly effective for a wide range of plant origin matrices, including high-fat ones like soybean oil [3].
The following chart summarizes the complete analytical process from sample to instrument, highlighting the critical clean-up decision point.
Q1: My recovery of Quizalofop-P is very low after cleanup. What could be the cause?
Q2: I am analyzing a complex oil (like soybean oil). Which method is most robust?
Q3: My chromatogram shows significant matrix interference even after cleanup. How can I improve it?
Q1: What is the primary crop safety concern associated with Quizalofop-P-ethyl? The primary concern is drift damage to sensitive non-target plants, particularly corn, when the herbicide is applied to control grasses in adjacent or intercropped broadleaf crops like soybeans [1]. Even small amounts of drift can cause significant injury, growth inhibition, or plant death.
Q2: What is the safe drift deposition threshold for this compound-ethyl on corn? Safety is not defined by a single value but depends on the spray volume. The No Inhibition Threshold (R0) and 10% Inhibition Threshold (R10) are critical benchmarks. The table below summarizes the experimental safety thresholds. In practice, the drift deposition rate should be kept below the R0 value for the chosen spray volume, and must not exceed the R10 value [1].
Q3: How can I minimize the risk of this compound-ethyl drift in the field? You can mitigate drift risk by [1]:
Q4: What is a validated method for determining this compound-ethyl residues in environmental samples like soil? A method for the simultaneous determination of this compound-ethyl (along with other pesticides) in tobacco soil uses gas chromatography (GC) with a solid-phase extraction (SPE) cleanup. Samples are extracted with acetonitrile and cleaned up using a Florisil SPE column before analysis [2].
This protocol, adapted from a study on this compound-ethyl drift, allows for the controlled evaluation of herbicide effects on non-target plants [1].
The table below summarizes the safety thresholds for this compound-ethyl drift on corn, derived from controlled bioassay experiments [1].
| Spray Volume (L/ha) | No Inhibition Threshold (R0) | 10% Inhibition Threshold (R10) |
|---|---|---|
| 150 | 5.05% | 5.70% |
| 300 | 1.23% | 4.56% |
| 450 | 1.86% | 3.31% |
> Interpretation Note: The R0 value is the safe threshold. Field validation confirmed that a drift deposition rate between 1.22% and 1.69% at 450 L/ha caused no damage, which is safely below this spray volume's R0 of 1.86% [1].
The following diagram illustrates the key steps in the drift damage bioassay protocol.
To build a robust regulatory submission, focus on generating high-quality data to address these specific areas:
Drift Characterization and Risk Mitigation: The data from [1] directly addresses a major data gap. Your studies should:
Validated Analytical Methods for Residues: While a method for soil exists [2], ensure you have fully validated analytical methods (following OECD or EPA guidelines) for determining this compound-ethyl and its metabolites in all relevant crop matrices (e.g., soybean, corn grain, forage) and environmental samples (soil, water). The GC with SPE method is a good starting point [2].
Environmental Fate and Ecological Risk: Be prepared to provide comprehensive data on the herbicide's persistence, mobility, and potential effects on non-target organisms, which are standard requirements for modern pesticide registration.
Understanding the core properties of the active ingredient and its variants is the first step in troubleshooting synthesis and purification.
| Property | This compound (Acid) | This compound-ethyl | This compound-tefuryl |
|---|---|---|---|
| Chemical Description | The active (R)-enantiomer acid form [1] | Ethyl ester prodrug [2] | Tetrahydrofurfuryl ester prodrug [3] |
| CAS Registry No. | 94051-08-8 [1] | 100646-51-3 [2] | 200509-41-7 [3] |
| Molecular Formula | C₁₇H₁₃ClN₂O₄ [1] | C₁₉H₁₇ClN₂O₄ [3] | C₂₂H₂₁ClN₂O₅ [3] |
| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor [3] | Acetyl CoA carboxylase (ACCase) inhibitor (after metabolism) [3] | Acetyl CoA carboxylase (ACCase) inhibitor (after metabolism) [3] |
| Water Solubility (pH 7, 20°C) | No data | No data | 0.708 mg/L (low) [3] |
| Log P (Octanol-Water) | 4.05 (estimated) [1] | No data | 4.32 [3] |
Precise analytical techniques are crucial for detecting and quantifying racemization. Here is a validated method for separating and analyzing Quizalofop enantiomers.
HPLC-MS/MS Method for Chiral Separation [4]
This protocol is designed to separate the active (P) and inactive (M) enantiomers of quizalofop-ethyl and its acid metabolite.
The following information can help you diagnose and prevent issues related to stability and crystallization.
The following workflow summarizes the key experimental and analytical steps for addressing racemization:
Based on the gathered information, here are answers to anticipated frequently asked questions.
Q1: What is the typical enantiomeric purity of commercial this compound, and how much of the distomer is acceptable? A commercial formulation of this compound-ethyl was found to contain approximately 0.6% of the inactive M-enantiomer (distomer) [4]. The acceptable level depends on regulatory requirements for the final product.
Q2: Why does the enantiomeric ratio of my product change after synthesis or in stability samples? This can occur due to enantioselective biotic dissipation. Research has shown that the distomer may persist longer in certain matrices (like carrots), altering the initial ratio [4]. It is also critical to rule out abiotic hydrolytic processes that convert ester forms back to the acid [4] [5].
Q3: How can I prevent crystal formation in my this compound formulation, which might lead to processing issues? To inhibit crystallization, you can co-process the active compound using techniques like milling with a polymer, a dispersant, and water. This improves physical stability by preventing crystal growth that can cause clogging and inconsistent application [6].
Q1: Why is the concentration of Quizalofop-P acid increasing in my soil study? A: This is a normal and expected part of the degradation pathway. This compound-ethyl (the ethyl ester) is rapidly hydrolyzed to this compound acid (also called quizalofop acid or QA), which is a primary metabolite [1] [2]. Your method should simultaneously track the parent compound and its metabolites over time. If the acid concentration plateaus or remains high, it may indicate that subsequent degradation steps are slower. You should verify that you are testing for and detecting the downstream metabolites [3].
Q2: My study shows slow degradation rates. What soil factors should I check? A: Degradation is highly dependent on soil properties, particularly the microbial community and organic carbon content. Studies have shown that degradation is significantly slower in railway track soils (with low organic carbon) compared to agricultural soils [1]. To troubleshoot:
Q3: Which metabolites should I be targeting in my analytical method? A: A comprehensive method should cover the primary metabolites and key downstream products. The table below summarizes the major compounds of interest based on recent studies.
| Compound Name | Role in Degradation | Key Analytical Notes |
|---|---|---|
| This compound-ethyl | Parent compound | Rapidly hydrolyzes to this compound acid [1]. |
| This compound acid (QA) | Primary metabolite | Main breakdown product; further transforms into hydroxylated metabolites [1] [2]. |
| CHQ (6-chloroquinoxalin-2-ol) | Secondary metabolite | Detected in soils over longer time periods (e.g., 50-80 days) [3]. |
| CHHQ (dihydroxychloroquinoxalin) | Secondary metabolite | Concentration can increase significantly over time [3]. |
| PPA ((R)-2-(4-hydroxyphenoxy)propionic acid) | Secondary metabolite | Can be detected alongside CHHQ and CHQ [3]. |
To ensure reproducible and accurate results, follow this generalized workflow and pay close attention to the critical steps.
Critical Steps in the Workflow:
Soil Incubation:
Sample Extraction & Clean-up (Based on QuEChERS):
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):
Understanding these baseline parameters from the literature can help you benchmark your own results. The following table compiles half-life and sorption data from a study comparing railway and agricultural soils [1].
| Compound | Mean Half-life in Railway Soils (DT₅₀) | Mean Sorption Coefficient (Kd) in Railway Soils | Notes on Mobility & Persistence |
|---|---|---|---|
| This compound-ethyl | Information not specified in detail | Low sorption | The parent compound is quickly transformed. |
| This compound acid | Information not specified in detail | Low sorption | High leaching potential; primary metabolite with higher mobility [1]. |
| 2,4-D | Information not specified in detail | Low sorption | High leaching potential in railway soils [1]. |
Note: The study indicates that degradation is generally slower and mobility is higher in railway soils with low organic carbon compared to agricultural soils. If your experimental soil has low OC, you should anticipate similarly extended half-lives [1].
A key reference point is the EFSA Article 12 MRL review published in February 2024 [1] [2]. This opinion evaluated confirmatory data submitted to address previous data gaps for Quizalofop-P variants (including -ethyl, -tefuryl, and propaquizafop).
EFSA concluded that for animal commodities, the critical data gap on the validation of the efficiency of the extraction and hydrolysis steps in the enforcement residue method was only fully addressed for a limited set of matrices [1] [2]. The table below summarizes the current status:
| Commodity Group | Validation Status (as of 2024 EFSA Assessment) | Proposed MRL Action |
|---|---|---|
| Muscle, Poultry Liver, Eggs | Fully addressed | MRLs confirmed |
| Poultry Fat, Milk | Not fully addressed | Proposed to lower MRLs to the Limit of Quantification (LOQ) |
| Kidney, Bovine/Sheep/Goat/Equine/Swine Liver | Not fully addressed | Risk management decision required due to lack of direct validation |
For plant commodities, most data gaps were not addressed, indicating that method validation in complex plant matrices remains challenging [1].
While the EFSA opinion highlights validation gaps, several recent studies demonstrate successful determination of this compound-ethyl and related compounds in various matrices using advanced techniques. You can adapt these core principles and protocols for method development.
The following workflow visualizes the general steps for sample analysis, synthesizing the common elements from the cited methodologies:
Simultaneous LC-MS/MS Determination (Foods, 2022) [3] [4]:
HPLC-UV Method for Formulations (Scientiae Radices, 2024) [5] [6]:
Consideration for Metabolites and Enantiomers:
Q1: For which animal commodities is a validated enforcement method still lacking according to the latest EFSA opinion? The 2024 EFSA review found that fully validated methods are still lacking for several major animal commodities, including poultry fat, milk, kidney, and the liver of bovine, sheep, goat, equine, and swine [1] [2]. Any method development for these matrices should be rigorously in-house validated, as further risk management decisions are pending.
Q2: What is a major challenge when analyzing for this compound residues, and how can it be addressed? A major challenge is ensuring the method efficiently extracts and hydrolyzes conjugated residues to meet the regulatory residue definition [1]. Furthermore, complex animal matrices (e.g., liver, kidney) contain high levels of fats and proteins that can interfere with analysis.
Q3: What are the typical LOQ and recovery benchmarks I should aim for? For compliance with stringent standards like the EU's or Korea's Positive List System, your method should ideally achieve an LOQ of 0.01 mg/kg or lower [3] [4]. Recovery rates should fall within the 70-120% range, with a relative standard deviation (RSD) of less than 20%, as per common validation guidelines like SANTE [8].
The table below summarizes the core components of the 2024 EFSA assessment, which was triggered by a request to evaluate confirmatory data for quizalofop-P-tefuryl and was expanded to include all this compound variants due to shared residue definitions [1] [2].
| Assessment Aspect | Details |
|---|---|
| Legal Framework | Article 12 of Regulation (EC) No 396/2005 (MRL review) [1] [2] |
| Compounds Assessed | This compound-ethyl, this compound-tefuryl, Propaquizafop [1] [2] |
| Applicant | Arysta Life Science Great Britain Limited [1] |
| Key Outcome | The short-term and long-term intake of residues is unlikely to present a risk to consumer health [1] [2]. |
EFSA's evaluation found that the required confirmatory data were only fully addressed for a limited number of animal commodities. The following table structures the findings and outcomes [2].
| Data Category | Status of Confirmatory Data | Outcome / MRL Modification |
|---|---|---|
| Animal Commodities | Data gap fully addressed for muscle, poultry liver, and eggs. Not fully addressed for other livestock commodities (e.g., milk, kidney, other livers) [2]. | MRLs for muscle, poultry liver, eggs were confirmed. MRL for poultry fat and milk proposed to be lowered to the Limit of Quantification (LOQ). Risk management decision required for other animal tissues [2]. |
| Plant Commodities | Several data gaps were not addressed, including for herbal infusions, spices, and a wide range of crops (e.g., citrus fruits, berries, leafy vegetables) [2]. | Existing MRLs for these commodities require further risk management consideration due to unresolved data gaps [2]. |
| New Uses (this compound-tefuryl) | New residue trials were assessed for grapes, sunflower seeds, and soybeans as part of an Article 6 application [1] [2]. | MRLs for grapes, sunflower seeds, and soybeans were modified based on the new data [1] [2]. |
While the EFSA opinion focuses on residue trials and analytical methods, other scientific literature investigates the toxicity mechanisms of this compound-ethyl. The methodologies below are cited from these studies.
The following diagram illustrates the general workflow for the confirmatory data assessment and MRL review as conducted by EFSA, integrating both the regulatory process and the types of experimental data evaluated.
> MRL Assessment Workflow This diagram outlines the regulatory sequence from the identification of data gaps to the final MRL decision, highlighting the key types of experimental data evaluated in the process.
Accurate quantification requires methods that account for the complete residue definition. The main analytical challenges and approaches are summarized below.
| Aspect | Key Findings | Experimental Protocol Notes |
|---|---|---|
| Enforcement Methods | An HPLC-MS/MS method with LOQ of 0.01 mg/kg is available for high water/high oil content commodities [1] [2]. A GC-MS/MS method also exists that converts all compounds to 6-chloro-2-methoxyquinoxaline (CMQ) for detection [3]. | Extraction efficiency and complete hydrolysis of conjugates and other esters (e.g., propaquizafop) need demonstration for both methods [1] [3]. |
| Sample Preparation | The QuEChERS method is widely used [4] [5]. It involves extraction with acidified acetonitrile, salt-induced phase separation, and a clean-up step using dispersive-SPE with sorbents like PSA, C18, or Z-SEP [6] [5]. | The clean-up sorbent must be chosen based on the matrix to avoid loss of analytes or insufficient purification [6]. |
The shared metabolic fate extends to the environment and forms the basis for global regulatory standards.
This unified metabolic pathway can be visualized as follows, illustrating the relationship between the different variants and their metabolites:
For your guide, the experimental data consistently shows that the critical point of comparison is not the parent molecule, but their common metabolic destination and the resulting residues of quizalofop acid and its conjugates.
| Herbicide | Test Context | Key Efficacy Findings | Comparative Performance |
|---|---|---|---|
| Quizalofop-P-ethyl | Cereal rye termination [1] | >94% control at 15 DBSP, SPD, and 15 DASP [1] | Comparable to fluazifop-P-butyl and fenoxaprop-P-ethyl; superior to clethodim [1] |
| Clethodim | Cereal rye termination [1] | 77% control (15 DBSP), 66% (SPD), 31% (15 DASP) [1] | Less effective than other ACCase inhibitors, especially with delayed application [1] |
| Fluazifop-P-butyl | Cereal rye termination [1] | >94% control at all application timings (15 DBSP, SPD, 15 DASP) [1] | Comparable to this compound-ethyl and fenoxaprop-P-ethyl [1] |
| This compound-ethyl | Weed control in Camelina [2] | One of only two registered grass herbicides for camelina in North America [2] | Considered a safe and effective option for grass weed control in this crop [2] |
| Haloxyfop | Wheat with quizalofop resistance [3] | I₅₀: 0.968 µM (wildtype), 7.63 µM (2 mutant homoeologs) [3] | Negative cross-resistance: Quizalofop-resistant wheat showed increased sensitivity to haloxyfop [3] |
The experimental data reveals crucial details about application and resistance mechanisms.
For researchers looking to replicate or understand these studies, here are the methodologies used.
This protocol evaluated herbicides for terminating a cereal rye cover crop.
This study investigated the biochemical basis of resistance at the enzyme level.
The following diagram illustrates the biochemical process of fatty acid synthesis and how ACCase inhibitors like quizalofop disrupt it.
The following table summarizes key environmental fate parameters for Quizalofop-P-ethyl and its primary metabolite, compared to glyphosate. This data is particularly relevant for use on railway tracks, a scenario where soils often have low organic carbon content, increasing leaching risk [1].
| Compound | Primary Metabolite | Mean DT₅₀ (Degradation Half-Life) in Railway Soils | Mean KFoc (Sorption Coefficient) in Railway Soils | Leaching Potential to Groundwater |
|---|---|---|---|---|
| This compound-ethyl [1] | This compound-acid | Slower than in agricultural soils | Lower than in agricultural soils | Low for parent compound, but highest for this compound-acid |
| Glyphosate [1] | AMPA | - | Strongly retained by mineral substrates | Low |
Key Insight: While this compound-ethyl itself has low leaching potential, its major metabolite, This compound-acid, poses a significantly higher risk of contaminating groundwater, especially in the low-organic soils typical of railway tracks [1]. Glyphosate and its metabolite AMPA are strongly bound to soil particles, resulting in a lower leaching potential [1].
For agricultural use, particularly in systems like soybean-corn intercropping, efficacy and drift damage are critical factors. The table below presents data on the performance of this compound-ethyl and other herbicides as alternatives to glyphosate.
| Herbicide | Application Context | Target Weeds / Crops | Key Efficacy / Safety Finding |
|---|---|---|---|
| This compound-ethyl [2] | Soybean-Corn Intercropping | Gramineous weeds / Corn | Drift of >5% deposition rate causes plant height inhibition in corn. |
| ACCase-inhibitors (e.g., Fluazifop-P-butyl, this compound-ethyl) [3] | Cereal Rye Termination | Cereal Rye / Soybean | Provided >94% control of cereal rye, comparable to glyphosate. |
| Clethodim (ACCase-inhibitor) [3] | Cereal Rye Termination | Cereal Rye / Soybean | Provided only 31-77% control, less effective than glyphosate. |
| Glufosinate [4] | Landscape Plantings | Annual weeds / Ornamentals | Controls most annual weeds as effectively as glyphosate, but less effective on perennials. |
Key Insight: this compound-ethyl is highly effective against grasses, but its potential for drift damage to non-target crops like corn is a significant risk that requires careful management [2]. Other ACCase-inhibitors can be effective replacements for glyphosate in specific scenarios, such as terminating cover crops [3].
To ensure the reproducibility of the data cited, here are the methodologies from key studies.
The diagram below outlines the key decision factors and relationships when comparing this compound-ethyl with glyphosate alternatives, based on the experimental data.
The table below summarizes two advanced analytical procedures for determining Quizalofop-P and related compounds, highlighting their key validation parameters.
| Feature | Method 1: Multi-Herbicide in Crops [1] | Method 2: Multi-Pesticide in Air [2] |
|---|---|---|
| Analytes | Pyridate, Quizalofop-ethyl, Cyhalofop-butyl [1] | >300 pesticides & metabolites, including this compound-ethyl [2] |
| Matrix | Brown rice, soybean, potato, pepper, mandarin [1] | Particulate (GFF) & gaseous (PUF/XAD-2) phases of ambient air [2] |
| Sample Prep | Extraction: QuEChERS (EN method) with acetonitrile. Clean-up: Z-SEP sorbent [1] | GFF: QuEChERS extraction with acetonitrile. PUF/XAD-2: Cold-column extraction with dichloromethane [2] | | Instrumentation | LC-MS/MS [1] | LC/ESI-QTOF and GC/EI-MS/MS [2] | | Key Validation Results | | | | - LOQ | 0.01 mg/kg [1] | GFF: 30–240 pg/m³; PUF/XAD-2: 8–60 pg/m³ [2] | | - Recovery | 70-120% [1] | GFF: 70-120% (for 263 compounds); PUF/XAD-2: 70-120% (for 75 compounds) [2] | | - Linearity | R² ≥ 0.999 [1] | Information not explicitly stated in the provided text. |
For a deeper understanding of the methods compared, here is a detailed breakdown of their experimental steps.
This method is optimized for routine testing of herbicide residues in food commodities to ensure consumer safety [1].
This method is designed for environmental monitoring, targeting over 300 pesticides and their metabolites in both particulate and gaseous phases of air [2].
To better visualize the sample preparation and analysis process for agricultural products (Method 1), the following diagram outlines the key steps.
When comparing these methods for your specific needs, consider the following:
The table below summarizes the key parameters that determine the groundwater contamination potential of Quizalofop-P-ethyl (QE) and its transformation products, based on experimental data from railway track soils [1] [2].
| Compound | Role in Degradation | Mean Half-life in Railway Soils (DT50, days) | Relative Leaching Potential to Groundwater |
|---|---|---|---|
| This compound-ethyl (QE) | Parent Herbicide | 1.4 - 4.1 | Low |
| This compound-acid | Primary Metabolite | 27 - 97 | High (similar to 2,4-D) |
| 3-OH-quizalofop-acid | Secondary Metabolite | Formed in low quantities | Not specified, but likely lower due to low formation |
| 3-OH-CQO | Tertiary Metabolite | Formed in low quantities | Not specified, but likely lower due to low formation |
| 2,4-D (Reference) | Alternative Herbicide | 9 - 25 | High |
Key findings from this data [1] [2]:
The comparative data above is derived from a specific set of experiments. Here are the methodologies used in the key study [1] [2]:
The following diagram illustrates the metabolic transformation pathway of this compound-ethyl in the environment, which is crucial for understanding which compounds ultimately pose a contamination risk.
Diagram Title: this compound-ethyl Metabolic Pathway
This pathway shows that the parent herbicide is rapidly transformed into this compound-acid, which is the most persistent and mobile metabolite of concern [1] [2].
To summarize the comparison:
Acute Toxic